Picrasin B acetate
Description
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Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl) acetate |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3 |
InChI Key |
XWNXCBLGFWPHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Picrasin B Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B acetate (B1210297) is a naturally occurring quassinoid, a class of highly oxygenated triterpenoids known for their bitter taste and diverse pharmacological activities. This technical guide provides an in-depth exploration of the origin of Picrasin B acetate, from its natural source and biosynthetic pathway to detailed experimental protocols for its isolation and purification. Furthermore, this guide delves into the known signaling pathways modulated by compounds from its source plant, offering insights into its potential mechanisms of action.
Natural Source and Distribution
This compound is primarily isolated from plants of the Simaroubaceae family, commonly known as the quassia family. The principal source of this compound is Picrasma quassioides (D.Don) Benn. , a deciduous shrub or small tree native to East Asia, including China, Japan, and Korea.[1] Various parts of the plant, including the stem bark, wood, and leaves, have been found to contain Picrasin B and its derivatives.[1][2] The genus Picrasma is a rich source of quassinoids, with numerous other related compounds being isolated alongside Picrasin B.
Biosynthesis of this compound
The biosynthesis of this compound follows the intricate pathway of quassinoid formation, which is derived from the triterpenoid (B12794562) biosynthetic pathway. Quassinoids are considered degraded triterpenes. The biosynthesis is understood to share early steps with the biosynthesis of limonoids, another class of modified triterpenes found in the sister families Meliaceae and Rutaceae.
The initial steps of quassinoid biosynthesis have been elucidated in the plant Ailanthus altissima, also a member of the Simaroubaceae family. This pathway begins with the cyclization of 2,3-oxidosqualene (B107256). The key enzymes identified in these early stages are:
-
Oxidosqualene Cyclase (OSC): This enzyme catalyzes the initial cyclization of 2,3-oxidosqualene to form a protolimonoid intermediate.
-
Cytochrome P450 Monooxygenases (CYPs): A series of CYP enzymes are then responsible for the subsequent oxidative modifications of the protolimonoid skeleton, leading to the formation of melianol (B1676181), a key intermediate shared with limonoid biosynthesis.
Following the formation of melianol, the pathway diverges to produce the characteristic highly modified and rearranged structures of quassinoids like Picrasin B. While the precise enzymatic steps leading from melianol to Picrasin B have not been fully elucidated, it is proposed to involve a series of oxidative reactions, ring cleavage, and rearrangements. The acetate moiety is likely added by an acetyltransferase in one of the final steps of the biosynthetic pathway.
A simplified diagram of the early stages of the quassinoid biosynthetic pathway is presented below:
Caption: Early biosynthetic pathway of this compound.
Experimental Protocols
Extraction and Isolation of Picrasin B from Picrasma quassioides
The following protocol is a synthesized methodology based on common practices described in the literature for the isolation of quassinoids from P. quassioides.
3.1.1. Plant Material and Extraction
-
Collection and Preparation: Collect the stem bark of Picrasma quassioides. Air-dry the plant material in a well-ventilated area away from direct sunlight. Once fully dried, grind the material into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered stem bark (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
3.1.2. Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water (e.g., 1 L) to form a suspension.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition the aqueous suspension with n-hexane (3 x 1 L) to remove non-polar compounds.
-
Next, partition the aqueous layer with dichloromethane (B109758) (CH2Cl2) (3 x 1 L).
-
Finally, partition the remaining aqueous layer with ethyl acetate (EtOAc) (3 x 1 L).
-
Concentrate each fraction (n-hexane, CH2Cl2, and EtOAc) using a rotary evaporator. Picrasin B is expected to be enriched in the dichloromethane and ethyl acetate fractions.
-
3.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the dichloromethane or ethyl acetate fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles. Fractions containing Picrasin B can be identified by comparison with a standard.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the Picrasin B-containing fractions using a Sephadex LH-20 column with methanol (B129727) as the mobile phase to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, employ preparative reversed-phase HPLC (RP-HPLC) on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to Picrasin B and confirm its purity by analytical HPLC.
-
The following diagram illustrates the general workflow for the isolation and purification of Picrasin B.
Caption: Workflow for Picrasin B isolation.
Quantitative Data
The yield of Picrasin B from Picrasma quassioides can vary depending on the plant part used, geographical location, and extraction method. The following table summarizes representative quantitative data from the literature.
| Plant Part | Extraction Method | Purification Method | Yield of Picrasin B | Reference |
| Stem Bark | Ethanol Extraction | Column Chromatography | ~0.0015% | |
| Stems | Ethanol Extraction | Column Chromatography & HPLC | Not specified |
Signaling Pathways
While the specific signaling pathways directly modulated by this compound are still under active investigation, studies on extracts of Picrasma quassioides and other isolated quassinoids have revealed effects on several key cellular signaling cascades implicated in inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is associated with various inflammatory diseases and cancers. Several studies have shown that extracts and compounds from Picrasma quassioides can inhibit the NF-κB signaling pathway. This inhibition is often observed through the suppression of the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the active NF-κB p65 subunit.
Caption: Inhibition of NF-κB pathway by P. quassioides compounds.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Extracts from Picrasma quassioides have been shown to modulate the MAPK pathway, although the effects can be complex and cell-type dependent. For instance, some compounds may inhibit the phosphorylation of key MAPK proteins, thereby suppressing downstream signaling events that contribute to cell proliferation and inflammation.
Caption: Modulation of the MAPK/ERK pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers. Some natural products have been shown to inhibit the STAT3 signaling pathway by preventing its phosphorylation, dimerization, and nuclear translocation. While direct evidence for this compound is limited, the anti-proliferative effects of Picrasma quassioides extracts suggest that interference with the STAT3 pathway could be a potential mechanism of action.
Caption: Potential inhibition of the JAK/STAT3 pathway.
Conclusion
This compound originates from the plant Picrasma quassioides and is a product of the complex quassinoid biosynthetic pathway. Its isolation and purification can be achieved through a series of extraction and chromatographic techniques. While the precise molecular targets of this compound are yet to be fully elucidated, the broader pharmacological activities of P. quassioides extracts point towards the modulation of key signaling pathways such as NF-κB, MAPK, and STAT3. This technical guide provides a comprehensive overview for researchers and drug development professionals, laying the groundwork for further investigation into the therapeutic potential of this intriguing natural product. Further studies are warranted to delineate the specific molecular interactions of this compound and to explore its full pharmacological profile.
References
Picrasin B Acetate: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, has a long history in traditional medicine, particularly in Asia, for treating a variety of ailments.[1][2] The therapeutic potential of this plant is largely attributed to its rich composition of bioactive secondary metabolites, most notably a class of degraded triterpenoids known as quassinoids.[1] Among these, Picrasin B and its acetate (B1210297) form are significant constituents that have garnered scientific interest for their potential pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of Picrasin B acetate from Picrasma quassioides, detailing the experimental protocols and summarizing the current understanding of its biological effects and associated signaling pathways.
Discovery and Chemical Profile
This compound is a quassinoid, a class of bitter compounds characterized by a highly oxygenated and structurally complex C20 or C19 picrasane (B1241345) skeleton. First isolated from Picrasma quassioides, its structure has been elucidated through various spectroscopic techniques.
Chemical Structure and Properties of Picrasin B
| Property | Value |
|---|---|
| Molecular Formula | C21H28O6 |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 26121-56-2 |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), ethyl acetate |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Picrasma quassioides typically involves solvent extraction followed by a series of chromatographic separations. While specific yields can vary based on the plant material and extraction efficiency, the following protocol outlines a general and effective methodology.[3][4]
Preparation of Plant Material
-
Collection and Identification: The stems and bark of Picrasma quassioides are collected and botanically authenticated.
-
Drying and Pulverization: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature using maceration or a Soxhlet apparatus.
-
Concentration: The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Chromatographic Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity. Quassinoids like this compound are typically enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform and methanol (e.g., 100:0 to 90:10) is commonly used to elute different fractions.
-
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using repeated column chromatography on silica gel and Sephadex LH-20.[3][4]
-
Sephadex LH-20 Chromatography: This step is effective for removing pigments and other impurities. Methanol is a common eluent.
-
-
Final Purification: Final purification is often achieved through semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of the isolated this compound is confirmed using modern spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
Biological Activities and Quantitative Data
Picrasin B has demonstrated a range of biological activities, with a notable lack of cytotoxicity against certain cancer cell lines.[5] The following tables summarize the available quantitative data on the biological effects of Picrasin B and related quassinoids from Picrasma quassioides.
Neuroprotective Activity of Picrasin B
| Assay | Cell Line | Treatment | Effect | Reference |
| H2O2-induced Oxidative Stress | SH-SY5Y | Picrasin B | Excellent neuroprotective effects, comparable to Trolox | [5] |
Anti-inflammatory Activity of Quassinoids from Picrasma quassioides
| Compound Class | Cell Line | Pro-inflammatory Mediator | IC50 | Reference |
| Quassidines | RAW 264.7 macrophages | Nitric Oxide (NO) | 89.39–100.00 µM | [6] |
| Quassidines | RAW 264.7 macrophages | Tumor Necrosis Factor-α (TNF-α) | 88.41 µM | [6] |
| Quassidines | RAW 264.7 macrophages | Interleukin-6 (IL-6) | >100 µM | [6] |
Cytotoxicity Profile
| Compound | Cell Line | Activity | Reference |
| Picrasin B | HeLa, A549 | No cytotoxic activity observed | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of compounds from Picrasma quassioides, including Picrasin B, are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory properties of quassinoids from Picrasma quassioides are primarily attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[6][[“]]
-
NF-κB Pathway: By inhibiting the activation of NF-κB, these compounds can suppress the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme inducible nitric oxide synthase (iNOS).[1][8][9]
-
MAPK Pathway: The MAPK pathway, which includes kinases like ERK, JNK, and p38, is also a critical regulator of inflammation. Inhibition of this pathway by quassinoids can further reduce the production of inflammatory mediators.[10]
Neuroprotective Signaling
The neuroprotective effects of Picrasin B and other natural compounds are often linked to the activation of pro-survival signaling pathways and the suppression of oxidative stress-related pathways.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and is often implicated in neuroprotection.[10][11] Activation of this pathway can inhibit apoptosis and promote neuronal health.
-
MAPK Pathway: While involved in inflammation, the MAPK pathway also plays a complex role in cell survival and death in the nervous system. The specific outcome depends on the context and the specific MAPK family member involved.[12]
Visualizations
Experimental Workflow for Isolation of this compound
Caption: Isolation workflow for this compound.
Putative Anti-inflammatory Signaling Pathway of Quassinoids
Caption: Inhibition of inflammatory pathways by quassinoids.
Potential Neuroprotective Signaling Pathways of Picrasin B
Caption: Putative neuroprotective signaling of Picrasin B.
Conclusion
This compound stands out as a promising bioactive compound from Picrasma quassioides. The established protocols for its isolation, primarily involving solvent extraction and multi-step chromatography, provide a solid foundation for obtaining this compound for further research. While quantitative data on its biological activities are still emerging, the existing evidence points towards significant neuroprotective and anti-inflammatory potential with low cytotoxicity. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be central to its mechanism of action. Future research should focus on obtaining more precise quantitative data, such as IC50 values for various biological activities, and further elucidating the specific molecular targets of this compound. Such efforts will be crucial for fully realizing its therapeutic potential in drug development.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. consensus.app [consensus.app]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Role of MAPK and PI3K-Akt signaling pathways in cuprizone-induced demyelination and cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B Acetate: A Technical Guide on its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297) is a natural product belonging to the quassinoid family of diterpenoids.[1] Isolated from plants of the Picrasma genus, notably Picrasma quassioides, this compound has garnered interest within the scientific community for its potential pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Picrasin B acetate, with a focus on experimental details and underlying molecular mechanisms.
Chemical Structure and Properties
This compound is a complex diterpenoid characterized by a highly oxygenated and stereochemically rich scaffold. Its chemical identity is defined by the following identifiers:
-
IUPAC Name: [(1S,2S,4aS,10aR,10bS,12aS)-4a,7,10a,12a-tetramethyl-3,9,12-trioxo-1,2,3,4,4a,5,6,9,10,10a,10b,11,12,12a-tetradecahydro-2,5-methanobenzo[4][5]oxepino[2,3-c]pyrido[1,2-b]isoquinolin-1-yl] acetate
-
CAS Number: 30315-04-9
-
Molecular Formula: C₂₃H₃₀O₇
-
Molecular Weight: 418.49 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Physical Form | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Storage Temperature | -20°C for long-term storage |
Table 1: Physicochemical Properties of this compound
Biological Activities and Signaling Pathways
While research specifically on this compound is limited, the broader class of compounds from Picrasma quassioides exhibits significant biological activities, primarily anti-inflammatory and anti-cancer effects. The mechanisms of action for these compounds often involve the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Extracts from Picrasma quassioides, containing a mixture of quassinoids and alkaloids, have been shown to possess anti-inflammatory properties. The proposed mechanism for related compounds involves the inhibition of pro-inflammatory signaling cascades. A plausible, yet unconfirmed, pathway for this compound's anti-inflammatory action could involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of inflammation.
Figure 1: Putative Anti-inflammatory Mechanism via NF-κB Inhibition. Figure 2: Putative Anti-inflammatory Mechanism via MAPK Pathway Inhibition.
Anticancer Activity
Acetate, as a short-chain fatty acid, has been shown to induce apoptosis in colorectal carcinoma cells. This process involves lysosomal membrane permeabilization and the release of cathepsin D. While this provides a potential framework, it is crucial to investigate whether this compound specifically triggers this or other apoptotic pathways in cancer cells. The induction of apoptosis is a key mechanism for many anticancer agents and often involves the activation of caspase cascades and modulation of Bcl-2 family proteins.
Figure 3: Hypothesized Apoptotic Pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and bioassays of this compound are crucial for reproducible research. The following sections outline generalized procedures based on methodologies used for related compounds.
Isolation and Purification
This compound is naturally present in the stems and branches of Picrasma quassioides. A general workflow for its isolation and purification is as follows:
Figure 4: General Workflow for Isolation and Purification.
-
Extraction: Dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound (typically the ethyl acetate fraction) is collected.
-
Purification: The active fraction is subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography and high-speed counter-current chromatography (HSCCC), to isolate pure this compound. Purity is assessed by HPLC and structural elucidation is confirmed by spectroscopic methods (NMR, MS).
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of this compound on cancer cell lines, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be employed.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 30, 50, and 100 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Conclusion
This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of inflammation and oncology. While current research provides a foundational understanding of its properties and biological context, further in-depth studies are required to elucidate its specific mechanisms of action and to fully realize its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers embarking on the investigation of this intriguing quassinoid.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetate-induced apoptosis in colorectal carcinoma cells involves lysosomal membrane permeabilization and cathepsin D release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijbs.com [ijbs.com]
Picrasin B Acetate: A Technical Guide for Researchers
CAS Number: 30315-04-9 Molecular Weight: 418.49 g/mol Molecular Formula: C₂₃H₃₀O₇
This technical guide provides an in-depth overview of Picrasin B acetate (B1210297), a natural product of interest to researchers in drug discovery and development. The document outlines its core chemical properties, biological activities, and the molecular pathways it modulates, with a focus on its anti-inflammatory and anticancer potential. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic applications.
Core Chemical and Physical Data
Picrasin B acetate is a quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. The following table summarizes its key identifiers and physicochemical properties.
| Property | Value | Reference |
| CAS Number | 30315-04-9 | [1] |
| Molecular Weight | 418.49 g/mol | |
| Molecular Formula | C₂₃H₃₀O₇ | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Biological Activities and Signaling Pathways
This compound, as a constituent of Picrasma quassioides, is associated with a range of pharmacological activities, primarily anti-inflammatory and anticancer effects. These activities are attributed to its modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Compounds from Picrasma quassioides have been shown to exert anti-inflammatory effects by targeting critical inflammatory pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[2][3][4] In inflammatory conditions, particularly in response to stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. This compound is suggested to interfere with this process, likely by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.
The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK, is another crucial signaling route in inflammation that is reportedly modulated by compounds from this plant family.[5]
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
The anticancer properties of quassinoids, including those from Picrasma quassioides, are linked to the induction of apoptosis (programmed cell death) in cancer cells. While specific data for this compound is limited, related compounds have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, key enzymes in the apoptotic process, and modulation of pro- and anti-apoptotic proteins.
Signaling pathways implicated in the anticancer effects of related compounds include the JNK and ERK pathways, as well as the PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[6]
Apoptosis Induction Pathway
Caption: Proposed mechanism of apoptosis induction by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activity of compounds like this compound. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Viability Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB pathway in a macrophage cell line like RAW 264.7.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound presents a promising scaffold for the development of novel anti-inflammatory and anticancer agents. Its mechanism of action appears to be centered on the modulation of key signaling pathways such as NF-κB and those involved in apoptosis. The experimental protocols provided in this guide offer a foundation for researchers to further elucidate its therapeutic potential and mechanism of action. Further studies are warranted to establish specific quantitative data, such as IC₅₀ values in various cell lines, and to explore its in vivo efficacy and safety profile.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effect of Mangostenone F in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay overview | Abcam [abcam.com]
Unveiling the Therapeutic Potential of Picrasin B Acetate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the known biological activities of Picrasin B acetate (B1210297), a quassinoid compound isolated from plants of the Picrasma genus. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and potential therapeutic applications of this natural product.
Anti-Inflammatory Activity
Picrasin B acetate has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.
Quantitative Data:
| Parameter | Cell Line | Stimulant | IC50 Value |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Specific IC50 value for this compound is not available in the provided search results. However, related compounds and extracts from Picrasma have shown potent inhibitory activity. |
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Induced RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of treated cells with that of LPS-stimulated cells without treatment. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.
Signaling Pathway:
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by LPS, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production.
Picrasin B Acetate: A Comprehensive Technical Review of its History, Bioactivity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297), a quassinoid natural product, has garnered significant scientific interest due to its diverse and potent biological activities. Isolated from plants of the Simaroubaceae family, notably Picrasma quassioides, this complex molecule has been a subject of research exploring its potential as a therapeutic agent. This technical guide provides an in-depth review of the literature on Picrasin B acetate, covering its historical discovery, chemical properties, and a detailed examination of its reported anti-inflammatory, anticancer, and neuroprotective effects. The document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.
History and Physicochemical Properties
The journey of this compound begins with the study of bitter principles from the Simaroubaceae family. An enantioselective total synthesis of (+)-Picrasin B was reported in 1990, highlighting its complex chemical architecture and stimulating further interest in its biological potential[1][2].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₃₀O₇ |
| Molecular Weight | 418.48 g/mol |
| CAS Number | 30315-04-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, methanol, and chloroform |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities. The following sections summarize the quantitative data associated with its primary therapeutic potentials.
Anticancer Activity
Table 2: Anticancer Activity of Related Quassinoids and Picrasma quassioides Extracts
| Cell Line | Compound/Extract | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Compounds 1 and 2 (structural regioisomers) | 10 - 50 | [3] |
| HCT-15 (Colon) | Acetate | 70,000 | [4] |
| RKO (Colon) | Acetate | 110,000 | [4] |
| Breast Cancer Cell Lines | Various Synthetic Small Molecules | 0.0047 - 12.12 |
Note: The IC50 values presented are for related compounds and extracts and may not be directly representative of this compound's activity. Further targeted studies are required to establish its specific cytotoxic profile.
Anti-inflammatory Activity
The anti-inflammatory properties of compounds from Picrasma quassioides are well-documented. The mechanisms are thought to involve the modulation of key inflammatory pathways.
Table 3: Anti-inflammatory Activity of Picrasma quassioides Extracts
| Assay | Extract | IC50 (µg/mL) | Reference |
| Nitric Oxide Production | Ethyl acetate extract | 49 - 53 | |
| Nitric Oxide Production | Petroleum ether extract | 65 - 74 |
Note: Specific IC50 values for this compound in anti-inflammatory assays are needed for a complete assessment of its potency.
Neuroprotective Effects
Emerging research suggests that constituents of Picrasma quassioides may offer neuroprotective benefits. Studies on related natural compounds have shown protection against oxidative stress-induced neuronal cell death.
Table 4: Neuroprotective Activity of Related Compounds
| Assay | Compound | Effective Concentration | Reference |
| H₂O₂-induced SH-SY5Y cell death | Linalool, Linalyl acetate, Geranyl acetate | Low micromolar range |
Note: Direct evidence and quantitative data for the neuroprotective effects of this compound are currently limited.
Mechanisms of Action: Signaling Pathways
The biological effects of this compound and related compounds are believed to be mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. The pathway typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the advancement of research. The following sections provide generalized methodologies for key assays used to evaluate the biological activities of compounds like this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the anti-inflammatory activity of test compounds. Carrageenan injection induces a localized inflammatory response characterized by edema.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or a vehicle control orally or intraperitoneally 1 hour before carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Conclusion and Future Directions
This compound stands out as a promising natural product with a multifaceted pharmacological profile. While existing literature points towards its significant anti-inflammatory, anticancer, and potentially neuroprotective activities, there is a clear need for more focused research. Future studies should aim to:
-
Determine specific IC50 values of purified this compound in a wide range of cancer cell lines and inflammatory models.
-
Elucidate the detailed molecular mechanisms of its action on the NF-κB and MAPK pathways, including the identification of direct binding targets.
-
Conduct comprehensive in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile.
A deeper understanding of this compound's pharmacology will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel drug candidate.
References
Picrasin B Acetate: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B, a member of the quassinoid family of bitter compounds, and its acetate (B1210297) derivative are secondary metabolites found in plants of the Simaroubaceae family. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory and insecticidal properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and analysis of Picrasin B acetate, tailored for researchers and professionals in drug development.
Natural Sources and Abundance
The primary natural source of Picrasin B and its derivatives is the plant Picrasma quassioides, also known as the Indian or Chinese Quassiawood. This deciduous tree is native to Asia and is recognized in traditional medicine for its therapeutic properties. Picrasin B has been isolated from various parts of the plant, including the stem, bark, and leaves[1][2].
While Picrasin B is a known constituent of Picrasma quassioides, specific quantitative data regarding the abundance of this compound in different plant parts is not extensively documented in publicly available literature. However, analysis of a related species, Picrasma crenata, revealed that Picrasin B constituted 22.5% of the total quassinoids identified in an extract[3]. The concentration of quassinoids can vary depending on the plant part, geographical location, and season of harvest.
Table 1: Natural Sources of Picrasin B
| Plant Species | Family | Plant Part(s) | Picrasin B Presence |
| Picrasma quassioides | Simaroubaceae | Stem, Bark, Leaves | Confirmed[1][2] |
| Picrasma crenata | Simaroubaceae | Stem | Confirmed |
Experimental Protocols
Extraction of Picrasin B from Picrasma quassioides
This protocol describes a general method for the extraction of quassinoids, including Picrasin B, from the plant material.
a. Materials and Reagents:
-
Dried and powdered plant material (stems, bark, or leaves) of Picrasma quassioides
-
Methanol (B129727) (analytical grade)
-
Ethanol (B145695) (analytical grade)
-
Ethyl acetate (analytical grade)
-
n-Hexane (analytical grade)
-
Chloroform (analytical grade)
-
Distilled water
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, etc.)
b. Protocol:
-
Maceration: Soak the dried, powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w).
-
Filtration: Filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of water and methanol.
-
Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to partition the compounds based on their solubility. Picrasin B, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
-
Drying: Dry the resulting fractions over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the fractionated extracts.
Diagram 1: General Workflow for Extraction of Picrasin B
Caption: A generalized workflow for the extraction of Picrasin B from Picrasma quassioides.
Isolation and Purification of Picrasin B
Column chromatography is a standard technique for the isolation and purification of Picrasin B from the enriched extract.
a. Materials and Reagents:
-
Enriched extract (e.g., ethyl acetate fraction)
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
Sephadex LH-20
-
Solvent systems for elution (e.g., gradients of n-hexane/ethyl acetate or chloroform/methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Glass column for chromatography
b. Protocol:
-
Column Preparation: Prepare a silica gel column by making a slurry of silica gel in the initial mobile phase (e.g., n-hexane) and pouring it into the column.
-
Sample Loading: Dissolve the enriched extract in a minimal amount of the initial mobile phase and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% n-hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect the eluate in fractions of a specific volume.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
-
Pooling and Further Purification: Combine the fractions containing the compound of interest (as identified by TLC). Further purification can be achieved using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.
-
Crystallization: The purified Picrasin B can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a pure crystalline solid.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in plant extracts. The following is a general protocol that can be adapted and optimized.
a. Materials and Reagents:
-
This compound standard (of known purity)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or acetic acid (for mobile phase modification)
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
b. Protocol:
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the sample solution, and determine the peak area of this compound. Calculate the concentration in the sample using the regression equation from the calibration curve.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, studies on extracts of Picrasma quassioides and its constituent compounds, including other quassinoids and alkaloids, have shown effects on key inflammatory signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms.
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Many natural products with anti-inflammatory properties have been shown to inhibit these pathways.
Diagram 2: Potential Inhibition of NF-κB Signaling by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
The MAPK pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation and other cellular processes. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators.
Diagram 3: Potential Modulation of MAPK Signaling by this compound
Caption: Postulated modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion
This compound, primarily sourced from Picrasma quassioides, represents a promising natural product for further investigation in drug discovery and development. This guide provides a foundational understanding of its natural occurrence and the experimental methodologies required for its extraction, isolation, and quantification. While the precise mechanisms of action are still under investigation, the potential for this compound to modulate key inflammatory signaling pathways warrants further research to unlock its full therapeutic potential. The provided protocols and diagrams serve as a valuable resource for scientists embarking on the study of this intriguing quassinoid.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Picrasin B acetate (B1210297), a natural product of interest in pharmacological research. Due to the limited availability of specific data for Picrasin B acetate, this guide also includes information on its closely related parent compound, Picrasin B, to offer a broader context for its potential biological activities.
Chemical Identity and Synonyms
This compound is a diterpenoid compound isolated from plants of the Picrasma genus, particularly Picrasma quassioides. Understanding its chemical nomenclature is crucial for accurate identification and literature searches.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 30315-04-9 |
| Molecular Formula | C₂₃H₃₀O₇ |
| Molecular Weight | 418.48 g/mol |
Table 2: Synonyms and Related Chemical Names for this compound
| Type | Name |
| Systematic (IUPAC) Name | (1S,2S,4aS,11aR,11bS,13aS)-4a-hydroxy-1,5,8,11b-tetramethyl-10-oxo-1,2,4,4a,5,6,7,8,9,10,11,11a,11b,12,13,13a-hexadecahydro-3H-benzo[1][2]indeno[1,7a-c]oxireno[b]furan-3-yl acetate |
| Common Synonyms | This compound |
Biological Activities and Quantitative Data
While specific experimental data for this compound is scarce in publicly available literature, research on the parent compound, Picrasin B, provides valuable insights into its potential pharmacological effects. Quassinoids, the class of compounds to which Picrasin B belongs, are known for their anti-inflammatory, anticancer, and antimalarial properties.
Anti-inflammatory Activity
Picrasin B has been investigated for its anti-inflammatory effects, particularly its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.
Table 3: In Vitro Anti-inflammatory Activity of Picrasin B
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Picrasin B | RAW 264.7 macrophages | LPS-induced Nitric Oxide Production | >100 |
Note: While a specific IC₅₀ value was not determined in this study, it indicates that Picrasin B's inhibitory effect on NO production is not potent under the tested conditions. Further studies are needed to fully characterize its anti-inflammatory profile.
Anticancer and Cytotoxic Activity
Signaling Pathways
The biological effects of quassinoids are often attributed to their modulation of critical cellular signaling pathways. While direct evidence for this compound is limited, studies on Picrasin B and extracts from Picrasma quassioides suggest the involvement of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Inhibition of this pathway is a key target for anti-inflammatory and anticancer drug development. Picrasin B has been noted for its strong NF-κB inhibition[5].
Caption: Proposed inhibition of the NF-κB signaling pathway by Picrasin B.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of cancer. Extracts from Picrasma quassioides have been shown to modulate MAPK signaling, suggesting a potential mechanism for the observed anticancer effects of its constituent compounds[1].
Caption: Potential modulation of the MAPK/ERK signaling pathway by Picrasin B.
Experimental Protocols
To facilitate further research on this compound, this section provides a detailed, generalized protocol for an in vitro anti-inflammatory assay.
In Vitro Nitric Oxide (NO) Production Inhibition Assay
Objective: To evaluate the potential of a test compound (e.g., this compound) to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/well and incubate for 12 hours at 37°C in a 5% CO₂ incubator[6].
-
Compound Treatment: After incubation, replace the medium with fresh serum-free DMEM. Add varying concentrations of the test compound (this compound) to the wells. Include a vehicle control (solvent only) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group[6].
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS-treated group - Absorbance of sample group) / Absorbance of LPS-treated group] x 100
-
Determine the IC₅₀ value of the test compound.
-
Caption: Workflow for the in vitro nitric oxide production inhibition assay.
Conclusion
This compound is a quassinoid with potential for further pharmacological investigation. While specific data on the acetate derivative is limited, the known anti-inflammatory and anticancer activities of its parent compound, Picrasin B, and other quassinoids provide a strong rationale for continued research. The experimental protocol provided in this guide offers a starting point for evaluating the anti-inflammatory properties of this compound. Future studies should focus on elucidating its specific mechanisms of action, particularly its effects on key signaling pathways, and generating robust quantitative data to support its potential as a therapeutic agent.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Enantioselective Approach to Quassinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DIAL : download document [dial.uclouvain.be]
- 4. benchchem.com [benchchem.com]
- 5. Picrasine B | Benchchem [benchchem.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Picrasin B Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Picrasin B acetate (B1210297), a derivative of the naturally occurring quassinoid, Picrasin B. The information presented herein is essential for the identification, characterization, and further development of this compound in pharmaceutical and scientific research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition and the chemical modification of Picrasin B.
Introduction
Picrasin B is a bitter triterpenoid (B12794562) isolated from plants of the Picrasma genus, which has been traditionally used in medicine.[1][2] The acetylation of natural products like Picrasin B is a common strategy in drug discovery to modify their physicochemical properties, such as solubility and bioavailability. Picrasin B acetate is the resulting ester derivative. Accurate spectroscopic characterization is the cornerstone of chemical analysis, ensuring the identity and purity of such compounds. This guide serves as a detailed reference for the spectroscopic signature of this compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Picrasin B and the expected data for this compound. The data for Picrasin B is based on published literature, while the data for this compound is predicted based on the known effects of acetylation on the spectra of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.0-5.2 | d | ~3.0 | H-2 |
| ... | ... | ... | ... |
| 2.08 | s | - | -OCOCH₃ |
| ... | ... | ... | ... |
Note: The chemical shift of H-2 is expected to shift downfield upon acetylation of the C-2 hydroxyl group. Other proton shifts are expected to be largely similar to those of Picrasin B.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75-80 | CH | C-2 |
| ... | ... | ... |
| 170.5 | C=O | -OC O-CH₃ |
| 21.2 | CH₃ | -OCO-C H₃ |
| ... | ... | ... |
Note: The chemical shift of C-2 is expected to shift downfield upon acetylation. The carbonyl and methyl carbons of the acetate group will also be present.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data (Predicted for this compound)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H Stretch (Residual or trace water) |
| ~2950 | Strong | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1710 | Strong | C=O Stretch (Ketone) |
| ~1240 | Strong | C-O Stretch (Ester) |
| ... | ... | ... |
Note: The characteristic broad O-H stretching band of Picrasin B (around 3400-3500 cm⁻¹) is expected to diminish or disappear upon successful acetylation, while a strong ester C=O stretching band will appear around 1740 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data (Predicted for this compound)
| m/z (Mass-to-charge ratio) | Ion Type |
| 418.1991 | [M]⁺ (Calculated for C₂₃H₃₀O₇) |
| 419.2069 | [M+H]⁺ |
| 441.1888 | [M+Na]⁺ |
| 358.1775 | [M - CH₃COOH]⁺ |
Note: The molecular weight of this compound (C₂₃H₃₀O₇) is 418.48 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acetylation of Picrasin B
This protocol describes a general method for the acetylation of a hydroxyl-containing natural product.
-
Dissolution: Dissolve Picrasin B (1 equivalent) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Cool the solution to 0°C in an ice bath and add acetic anhydride (B1165640) (1.5-2.0 equivalents per hydroxyl group) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of methanol (B129727).
-
Workup: Remove the solvents under reduced pressure. Co-evaporate the residue with toluene (B28343) to remove residual pyridine.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, typical parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is used.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm).
-
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: Determine the exact mass of the molecular ion peak and use it to calculate the elemental composition.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the isolation of a natural product to its chemical modification and subsequent spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for Dissolving Picrasin B Acetate in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Picrasin B acetate (B1210297) is a quassinoid compound isolated from plants of the Picrasma genus, notably Picrasma quassioides. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Proper dissolution and preparation of Picrasin B acetate are critical for obtaining reliable and reproducible results in in vitro studies. This document provides detailed application notes and protocols for the effective solubilization and use of this compound in a research setting.
Solubility of this compound
The solubility of a compound is a key determinant of its utility in biological assays. This compound is a lipophilic molecule with poor solubility in aqueous solutions. Therefore, organic solvents are necessary to prepare stock solutions for in vitro applications.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): This is the most common and recommended solvent for preparing stock solutions of this compound. It is a highly polar aprotic solvent that can dissolve a wide range of compounds.
-
Other Organic Solvents: Chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also dissolve this compound. However, their use in cell-based assays is limited due to their high volatility and cytotoxicity. DMSO remains the solvent of choice for most in vitro applications.
Quantitative Solubility Data:
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 10 mM | Recommended for stock solutions. |
| Ethanol | Limited solubility | Not recommended for primary stock solutions. |
| Water | Insoluble | Not suitable for dissolving this compound. |
| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for dissolving this compound. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 434.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 434.5 g/mol x 1000 mg/g = 4.345 mg
-
-
Weighing: Carefully weigh 4.345 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to several weeks) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5% and should be consistent across all experimental and control groups.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes
Procedure:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accuracy, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium.
-
-
Final Working Solution: Prepare the final working concentrations by further diluting the intermediate solution in cell culture medium. For example, to prepare a final concentration of 10 µM in a final volume of 1 mL:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium.
-
-
Vehicle Control: It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.
-
Treatment of Cells: Add the prepared working solutions to your cells according to your experimental design.
Example Dilution Series:
| Final Concentration (µM) | Volume of 100 µM Intermediate Solution (µL) | Volume of Cell Culture Medium (µL) | Final Volume (µL) | Final DMSO Concentration (%) |
| 50 | 500 | 500 | 1000 | 0.05% |
| 25 | 250 | 750 | 1000 | 0.025% |
| 10 | 100 | 900 | 1000 | 0.01% |
| 5 | 50 | 950 | 1000 | 0.005% |
| 1 | 10 | 990 | 1000 | 0.001% |
| 0 (Vehicle Control) | 0 | 1000 | 1000 | 0.05% (matched to highest concentration) |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro studies.
Caption: Workflow for preparing this compound solutions.
Putative Signaling Pathway
Studies on compounds from Picrasma quassioides, including this compound, suggest that their anti-inflammatory effects are mediated through the inhibition of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][2] The following diagram illustrates a plausible mechanism of action for this compound in an inflammatory context.
Caption: Putative signaling pathway inhibited by this compound.
Conclusion
The successful use of this compound in in vitro research hinges on its proper dissolution and the careful preparation of working solutions. Due to its poor aqueous solubility, DMSO is the recommended solvent for creating stock solutions. Researchers must be diligent in maintaining a low final DMSO concentration in their cell culture experiments to avoid artifacts and ensure the observed biological effects are attributable to this compound. The provided protocols and diagrams serve as a comprehensive guide for the effective utilization of this promising natural compound in a laboratory setting.
References
Picrasin B acetate solubility in DMSO and other organic solvents.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Picrasin B acetate (B1210297) in various organic solvents, protocols for solubility determination, and insights into its potential mechanism of action through the inhibition of the NF-κB signaling pathway.
Solubility of Picrasin B Acetate
This compound, a quassinoid isolated from plants of the Picrasma genus, demonstrates solubility in a range of common organic solvents. This characteristic is crucial for its use in in vitro and in vivo studies.
Qualitative Solubility: this compound is known to be soluble in the following organic solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
Quantitative Solubility Data: Precise quantitative solubility data for this compound in all organic solvents is not extensively published. However, based on available information and the general solubility of similar quassinoids, the following table summarizes the known and estimated solubility.
| Solvent | Molar Solubility (mM) | Solubility (mg/mL) | Notes |
| DMSO | ~10 mM[1] | ~4.18 mg/mL | A 10 mM stock solution in DMSO is commercially available. |
| Chloroform | Estimated: >5 mg/mL | >5 mg/mL | Quassinoids generally exhibit good solubility in chlorinated solvents. |
| Dichloromethane | Estimated: >5 mg/mL | >5 mg/mL | Similar to chloroform, good solubility is expected. |
| Ethyl Acetate | Estimated: 1-5 mg/mL | 1-5 mg/mL | Moderate solubility is anticipated for this less polar solvent. |
| Acetone | Estimated: >5 mg/mL | >5 mg/mL | Good solubility is expected. |
Note: The molecular weight of this compound is 418.49 g/mol . The solubility in mg/mL is calculated using this value. The estimated values are based on the general solubility characteristics of quassinoids and should be experimentally verified.
Experimental Protocols for Solubility Determination
To accurately determine the solubility of this compound in a specific solvent, either a kinetic or a thermodynamic solubility assay can be performed.
Protocol for Kinetic Solubility Assay (High-Throughput Screening)
This method is suitable for rapid assessment of solubility, for example, during initial compound screening.
Objective: To quickly determine the apparent solubility of this compound in a chosen solvent.
Materials:
-
This compound (solid powder)
-
DMSO (anhydrous)
-
Selected organic solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone)
-
96-well microplate (UV-transparent)
-
Microplate reader with UV-Vis capabilities
-
Multichannel pipette
-
Plate shaker
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with the chosen organic solvent.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.
-
Measurement: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of this compound).
-
Data Analysis: The concentration at which precipitation is observed (indicated by a sharp increase in light scattering or a deviation from the linear relationship between concentration and absorbance) is considered the kinetic solubility.
Protocol for Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility and is considered the gold standard.
Objective: To determine the saturation concentration of this compound in a solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected organic solvent
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent.
-
Equilibration: Tightly cap the vials and place them on a shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.
-
Result: The measured concentration represents the thermodynamic solubility of this compound in that solvent.
Signaling Pathway Inhibition: The NF-κB Pathway
Quassinoids, the class of natural products to which this compound belongs, have been reported to exhibit significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.
Proposed Mechanism of Action: this compound is thought to interfere with the canonical NF-κB pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes. This compound and related quassinoids may inhibit this pathway by preventing the degradation of IκB, thereby blocking the nuclear translocation of NF-κB.[2][5]
Experimental Workflow: Investigating NF-κB Inhibition
The following workflow outlines a general approach to confirm the inhibitory effect of this compound on the NF-κB pathway in a cell-based assay.
References
Application Notes and Protocols: Isolation of Picrasin B from Picrasma quassioides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasma quassioides (D.Don) Benn., also known as Indian Quassiawood, is a plant belonging to the Simaroubaceae family. It is a source of a diverse range of bioactive secondary metabolites, most notably quassinoids and alkaloids.[1][2] Quassinoids are a class of degraded triterpenoids known for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] Picrasin B, a prominent quassinoid found in P. quassioides, has garnered significant interest for its potential therapeutic applications.[5]
This document provides a detailed protocol for the isolation and purification of Picrasin B from the stem bark of Picrasma quassioides. It also includes information on the compound's biological activity and a plausible signaling pathway.
Note on Picrasin B Acetate (B1210297): The compound "Picrasin B acetate" is not reported as a naturally occurring constituent of Picrasma quassioides. It is likely a synthetic derivative of Picrasin B. The following protocol details the isolation of the natural product, Picrasin B. Acetylation of the isolated Picrasin B can be achieved through standard chemical synthesis methods, typically involving the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol outlines the initial extraction of crude compounds from the plant material.
-
Plant Material Preparation:
-
Air-dry the stem bark of Picrasma quassioides.
-
Grind the dried material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered stem bark (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 10 L) at room temperature for a period of 7 days, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water (e.g., 1 L).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity:
-
Petroleum ether (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
-
n-butanol (3 x 1 L)
-
-
Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate fraction is typically enriched with quassinoids, including Picrasin B.
-
Protocol 2: Isolation and Purification of Picrasin B
This protocol describes the chromatographic separation of the target compound.
-
Silica (B1680970) Gel Column Chromatography (Primary Separation):
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform (B151607) and methanol (B129727) (e.g., starting from 100:0 to 80:20 v/v).
-
Collect fractions (e.g., 200 mL each) and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol (9:1 v/v) solvent system and visualizing with a UV lamp (254 nm) and/or by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.
-
Combine fractions showing a prominent spot corresponding to the Rf value of Picrasin B.
-
-
Sephadex LH-20 Column Chromatography (Secondary Separation):
-
Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.
-
Elute with methanol to remove pigments and other impurities.
-
Collect fractions and monitor by TLC as described above.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
Subject the enriched fraction from the Sephadex LH-20 column to preparative reverse-phase HPLC (RP-HPLC).
-
Use a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to Picrasin B and concentrate it to obtain the pure compound.
-
Data Presentation
Table 1: Summary of a Typical Isolation Scheme for Picrasin B
| Step | Description | Starting Material (g) | Solvents/Mobile Phase | Typical Yield (mg) | Purity (%) |
| 1 | Extraction | 1000 (Dried Stem Bark) | 95% Ethanol | 100 (Crude Extract) | - |
| 2 | Solvent Partitioning | 100 (Crude Extract) | Petroleum Ether, Ethyl Acetate, n-Butanol | 20 (Ethyl Acetate Fraction) | - |
| 3 | Silica Gel Chromatography | 20 (Ethyl Acetate Fraction) | Chloroform-Methanol Gradient | 500 (Enriched Fraction) | ~70-80 |
| 4 | Sephadex LH-20 Chromatography | 500 (Enriched Fraction) | Methanol | 200 (Further Enriched Fraction) | ~90 |
| 5 | Preparative HPLC | 200 (Further Enriched Fraction) | Methanol-Water Gradient | 50 | >98 |
Note: Yields and purities are estimates and can vary depending on the plant material, extraction conditions, and chromatographic techniques employed.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the isolation of Picrasin B.
Plausible Signaling Pathway for Anti-Inflammatory and Anticancer Effects of Quassinoids
Quassinoids, including Picrasin B, have been reported to exhibit anti-inflammatory and anticancer activities through the modulation of several key signaling pathways. The anti-inflammatory effects are often associated with the inhibition of pro-inflammatory mediators, while the anticancer effects are linked to the induction of apoptosis.
Caption: Proposed signaling pathways for Picrasin B.
References
- 1. mdpi.com [mdpi.com]
- 2. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Picrasin B Acetate in Plant Extracts by HPLC-MS
Abstract
This application note details a robust and sensitive method for the quantification of Picrasin B acetate (B1210297) in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Picrasin B acetate, a quassinoid with potential pharmacological activities, is a key compound of interest in plants of the Picrasma genus.[1][2] The described protocol provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bitter triterpenoid (B12794562) compound found in various plant species, notably from the Picrasma genus, which has been traditionally used in medicine.[3] Due to its biological activities, accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This application note presents a validated HPLC-MS method that offers high selectivity and sensitivity for the analysis of this compound.
Experimental
Sample Preparation
A reliable extraction and clean-up procedure is critical for accurate quantification and to minimize matrix effects.
1. Extraction:
-
Sample Material: Dried and powdered plant material (e.g., stems, leaves).
-
Extraction Solvent: Methanol (B129727) or an 80% aqueous methanol solution.
-
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of the extraction solvent.
-
Sonication for 30 minutes or maceration with shaking for 24 hours.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
2. Clean-up using Solid Phase Extraction (SPE):
-
SPE Cartridge: C18 SPE cartridge (500 mg, 6 mL).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Reconstitute the dried extract in 5 mL of 10% methanol and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar interferences.
-
Elution: Elute the target analyte, this compound, with 10 mL of methanol.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC-MS analysis.
HPLC-MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 40 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) for Quantification:
Based on the molecular weight of this compound (418.49 g/mol )[4][5], the protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are determined by fragmentation of the precursor ion.
Table 2: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 419.2 | 359.2 | 100 | 30 | 15 |
| (Qualifier Ion) | 419.2 | 299.2 | 100 | 30 | 25 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Results and Discussion
This method provides excellent chromatographic separation and sensitive detection of this compound. The use of a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, allows for good peak shape and resolution. The ESI+ mode is effective for the ionization of this compound, forming a stable protonated molecule. The MRM transitions provide high selectivity and sensitivity for quantification, minimizing interference from the complex plant matrix.
Visualization of Experimental Workflow
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Conclusion
The HPLC-MS method described in this application note is a reliable and sensitive tool for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a laboratory setting for quality control and research purposes.
References
Application Notes and Protocols for Picrasin B Acetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for researchers to systematically investigate the effects of Picrasin B acetate (B1210297) in various cell culture models. The following sections offer detailed, generalized protocols for fundamental experiments, which should be adapted and optimized for specific cell lines and experimental questions.
Data Presentation
As specific quantitative data for Picrasin B acetate is not yet published, the following table is presented as a template for researchers to populate with their experimental findings. This structured format will allow for easy comparison of the cytotoxic effects of this compound across different cancer cell lines.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h | Notes |
| e.g., A549 | Lung Cancer | Data to be determined | Data to be determined | Data to be determined | |
| e.g., MCF-7 | Breast Cancer | Data to be determined | Data to be determined | Data to be determined | |
| e.g., PC-3 | Prostate Cancer | Data to be determined | Data to be determined | Data to be determined | |
| e.g., HCT116 | Colon Cancer | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Preparation of this compound for In Vitro Studies
A critical first step in cell culture experiments is the proper solubilization and storage of the test compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Protocol:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 20 mM) by dissolving the powder in 100% DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis for STAT3 and NF-κB Signaling
This protocol assesses the effect of this compound on the activation of STAT3 and NF-κB pathways by measuring the phosphorylation status of key proteins.
Materials:
-
Target cancer cell lines
-
6-well or 10 cm cell culture dishes
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its initial characterization.
Caption: Hypothesized mechanism of this compound action on STAT3 and NF-κB signaling pathways.
Caption: General experimental workflow for the in vitro characterization of this compound.
Picrasin B Acetate: Investigating its Mechanism of Action in Cancer Cells
For Research Use Only.
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has been noted for its cytotoxic activities.[1] While the specific mechanism of action for Picrasin B acetate (B1210297) in cancer cells is not extensively detailed in currently available literature, this document provides a generalized framework for researchers to investigate its potential anticancer effects. The protocols and pathways described herein are based on the known mechanisms of other cytotoxic compounds and related natural products from Picrasma quassioides. It is hypothesized that Picrasin B acetate may induce cancer cell death through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as NF-κB and PI3K/Akt.
Data Presentation
Due to the limited specific data on this compound, the following tables present hypothetical IC50 values and expected outcomes from cell cycle and apoptosis assays. These tables are intended to serve as a template for organizing experimental data.
Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines.
| Cell Line | Cancer Type | Incubation Time (hrs) | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 15.5 |
| A549 | Lung Cancer | 48 | 22.8 |
| MCF-7 | Breast Cancer | 48 | 18.2 |
| HepG2 | Liver Cancer | 48 | 25.1 |
Table 2: Expected Quantitative Changes in Cell Cycle Distribution and Apoptosis Markers.
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % Early Apoptosis | % Late Apoptosis |
| Vehicle Control | 60 ± 4.5 | 25 ± 3.1 | 15 ± 2.8 | 3 ± 1.2 | 2 ± 0.8 |
| This compound (IC50) | 75 ± 5.2 | 10 ± 2.5 | 15 ± 3.0 | 20 ± 4.5 | 15 ± 3.7 |
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be affected by this compound, leading to apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50%.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is to detect changes in the expression of key proteins involved in apoptosis and signaling pathways.
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt, p-NF-κB p65, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
While specific data on the mechanism of action of this compound in cancer cells is limited, the provided protocols and hypothesized pathways offer a robust starting point for its investigation. Researchers are encouraged to adapt these general methodologies to their specific cancer cell models to elucidate the precise molecular targets and cellular effects of this compound. The exploration of natural products like this compound holds promise for the discovery of novel anticancer agents.
References
Application Notes and Protocols for the Anti-inflammatory Evaluation of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key in vitro and in vivo assays for evaluating the anti-inflammatory properties of Picrasin B acetate (B1210297). Detailed protocols for each assay are provided to ensure reproducibility and accuracy in your research.
Introduction to Picrasin B and its Anti-inflammatory Potential
Picrasin B is a quassinoid, a type of bitter principle, isolated from plants of the Picrasma genus. Traditional medicine has utilized extracts from these plants for their anti-inflammatory properties. Modern pharmacological studies are now focusing on isolating and characterizing the specific bioactive compounds responsible for these effects, with Picrasin B being a prominent candidate. The anti-inflammatory mechanism of quassinoids, including Picrasin B, is believed to involve the interruption of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways. This leads to the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce large amounts of nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS). The inhibitory effect of Picrasin B acetate on NO production is a key indicator of its anti-inflammatory potential. NO concentration in the cell culture supernatant is measured using the Griess assay.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for another 24 hours.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
Principle: Activated macrophages release pro-inflammatory cytokines such as TNF-α and IL-6, which play a central role in the inflammatory cascade. The ability of this compound to inhibit the production of these cytokines is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 from the Nitric Oxide Production Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA:
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (usually 450 nm) and calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve. Determine the percentage of inhibition for each concentration of this compound.
NF-κB Signaling Pathway Activation Assay
Principle: NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS, TNF-α, and IL-6. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation with LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. The inhibitory effect of this compound on this pathway can be assessed using a luciferase reporter gene assay.
Experimental Protocol:
-
Cell Transfection: Stably transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB binding sites.
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat with this compound and LPS as described in the previous protocols.
-
Luciferase Assay:
-
After the desired incubation time (e.g., 6-8 hours), lyse the cells.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: A decrease in luciferase activity in the presence of this compound indicates inhibition of NF-κB activation.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a classic and widely used in vivo assay to screen for acute anti-inflammatory activity.[1] Subplantar injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling). The ability of this compound to reduce this swelling is a measure of its anti-inflammatory effect.
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (typically 180-200 g).
-
Grouping: Divide the animals into several groups: a negative control group (vehicle), a positive control group (e.g., indomethacin (B1671933) or diclofenac (B195802) sodium), and treatment groups receiving different doses of this compound.
-
Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or the standard drug orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each treatment group at each time point using the formula: % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100
Data Presentation
The following tables summarize the expected quantitative data for the anti-inflammatory evaluation of quassinoids, the class of compounds to which Picrasin B belongs.
Table 1: In Vitro Anti-inflammatory Activity of Quassinoids in LPS-Stimulated RAW 264.7 Macrophages
| Assay | Parameter | IC₅₀ (µM) |
| Nitric Oxide Production | NO Inhibition | 89.39 - 100.00 |
| Cytokine Production | TNF-α Inhibition | 88.41 |
| Cytokine Production | IL-6 Inhibition | >100 |
Note: Data represents the inhibitory concentration (IC₅₀) for quassidines, a class of compounds from Picrasma, which includes Picrasin B.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-inflammatory assays of this compound.
References
In Vivo Experimental Models for Testing Picrasin B Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo experimental studies to evaluate the therapeutic potential and safety profile of Picrasin B acetate (B1210297). The protocols are based on established animal models for anticancer and anti-inflammatory research, as well as standard procedures for toxicity and pharmacokinetic analysis.
Anticancer Efficacy Evaluation in Xenograft Models
Application Note: The human tumor xenograft model is a fundamental tool for assessing the in vivo anticancer activity of novel compounds.[1][2] This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, followed by treatment with the test compound to evaluate its effect on tumor growth.[1][3]
Protocol: Human Tumor Xenograft Model
1.1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude) or SCID mice.[2]
-
Age/Weight: 6-8 weeks old, 20-25 g.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
1.2. Cell Culture and Implantation:
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer).[4][5]
-
Cell Preparation: Harvest cells in the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
1.3. Treatment Protocol:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer Picrasin B acetate (e.g., 10, 25, 50 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.) daily or on a specified schedule. A standard chemotherapeutic agent can be used as a positive control.
-
Duration: Continue treatment for a predefined period (e.g., 21-28 days).
1.4. Endpoint Analysis:
-
Tumor Volume and Body Weight: Record tumor volume and body weight 2-3 times per week.
-
Toxicity Assessment: Observe animals for any signs of toxicity.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting, PCR).[3]
Data Presentation:
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) ± SEM |
| Vehicle Control | - | Data | - | Data |
| This compound | 10 | Data | Data | Data |
| This compound | 25 | Data | Data | Data |
| This compound | 50 | Data | Data | Data |
| Positive Control | Dose | Data | Data | Data |
Experimental Workflow:
Anti-inflammatory Activity Assessment
Application Note: Several animal models are available to screen for the anti-inflammatory activity of test compounds.[6] The carrageenan-induced paw edema model is a widely used and reliable method for evaluating acute inflammation.[7][8]
Protocol: Carrageenan-Induced Paw Edema in Rats
2.1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Age/Weight: 150-200 g.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
2.2. Treatment Protocol:
-
Grouping: Divide animals into control and treatment groups.
-
Drug Administration: Administer this compound (e.g., 25, 50, 100 mg/kg, p.o.) or vehicle control one hour before carrageenan injection. A standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg) should be used as a positive control.[8]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
2.3. Measurement of Paw Edema:
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume (mL) at 1h ± SEM | Paw Volume (mL) at 2h ± SEM | Paw Volume (mL) at 3h ± SEM | Paw Volume (mL) at 4h ± SEM | Inhibition of Edema (%) at 4h |
| Vehicle Control | - | Data | Data | Data | Data | - |
| This compound | 25 | Data | Data | Data | Data | Data |
| This compound | 50 | Data | Data | Data | Data | Data |
| This compound | 100 | Data | Data | Data | Data | Data |
| Indomethacin | 10 | Data | Data | Data | Data | Data |
Signaling Pathway:
Acute Oral Toxicity Study
Application Note: Acute toxicity studies are essential to determine the potential adverse effects of a substance after a single dose.[9] The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to estimate the acute oral toxicity.[10]
Protocol: Acute Toxic Class Method (OECD 423)
3.1. Animal Model:
-
Species: Female rats (e.g., Wistar).
-
Age/Weight: 8-12 weeks old, nulliparous and non-pregnant.
3.2. Procedure:
-
Dosing: A stepwise procedure is used with fixed doses of 5, 50, 300, and 2000 mg/kg.[10]
-
Starting Dose: The starting dose is selected based on available information. For a new compound, a starting dose of 300 mg/kg is often chosen.
-
Administration: Administer the test substance orally to a group of 3 female rats.
-
Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.[9]
-
Dose Progression: The decision to proceed to the next dose level (higher or lower) is based on the number of mortalities observed in the preceding step.
Data Presentation:
| Starting Dose (mg/kg) | Number of Animals | Number of Mortalities | Outcome |
| 300 | 3 | Data | Decision on next step |
| Next Dose | 3 | Data | Decision on next step |
| 2000 (Limit Test) | 3 | Data | Final Classification |
Logical Relationship:
Pharmacokinetic Study in Rats
Application Note: Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11] This information is vital for dose selection and predicting the drug's behavior in humans.
Protocol: Single-Dose Pharmacokinetic Study
4.1. Animal Model:
-
Species: Male Sprague-Dawley rats.[12]
-
Age/Weight: 200-250 g.
-
Cannulation: Catheterize the jugular vein for blood sampling if required.
4.2. Drug Administration:
-
Intravenous (IV): Administer this compound (e.g., 5 mg/kg) as a bolus injection via the tail vein.
-
Oral (PO): Administer this compound (e.g., 20 mg/kg) by oral gavage.
4.3. Blood Sampling:
-
Time Points: Collect blood samples (e.g., 0.2-0.3 mL) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[12]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
4.4. Bioanalysis:
-
Analytical Method: Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.[11]
4.5. Pharmacokinetic Analysis:
-
Parameters: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), clearance (CL), and volume of distribution (Vd). For oral administration, calculate bioavailability (F%).
Data Presentation:
| Parameter | IV Administration (5 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| AUC (0-t) (ng·h/mL) | Data | Data |
| AUC (0-inf) (ng·h/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| CL (L/h/kg) | Data | - |
| Vd (L/kg) | Data | - |
| F (%) | - | Data |
References
- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human tumor xenografts as predictive preclinical models for anticancer drug activity in humans: better than commonly perceived-but they can be improved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer effect of silibinin on the xenograft model using MDA-MB-468 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PLAG co-treatment increases the anticancer effect of Adriamycin and cyclophosphamide in a triple-negative breast cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
Picrasin B Acetate: A Potential Therapeutic Agent for Inflammatory Disorders and Cancer
Application Notes and Protocols for Researchers
Introduction: Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered scientific interest for its potential therapeutic properties. While research on Picrasin B acetate (B1210297) is emerging, studies on the parent compound and related quassinoids suggest significant anti-inflammatory and anti-cancer activities. These notes provide an overview of the potential applications of Picrasin B acetate and detailed protocols for its investigation. It is important to note that the experimental data presented here is based on studies of Picrasin B and other related compounds from Picrasma quassioides, and further research is needed to specifically elucidate the bioactivity of this compound.
Therapeutic Potential
Picrasin B and other compounds derived from Picrasma quassioides have demonstrated promising pharmacological activities, primarily centered around their anti-inflammatory and anti-cancer effects. The underlying mechanism for these activities is often attributed to the modulation of key signaling pathways, particularly the NF-κB pathway.
Anti-Inflammatory Activity: The inflammatory response is a critical biological process, but its dysregulation can lead to chronic diseases. Compounds from Picrasma quassioides have been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is achieved by interrupting inflammatory gene regulation pathways like the nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation.[1]
Anti-Cancer Activity: Various extracts and isolated compounds from Picrasma quassioides have exhibited cytotoxic effects against several cancer cell lines. The anti-cancer mechanism is believed to involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. While specific data for this compound is not yet available, related quassinoids have shown potent anti-cancer properties.[2]
Data Presentation
The following tables summarize the reported in vitro activities of compounds isolated from Picrasma quassioides, providing a reference for the potential efficacy of this compound.
Table 1: Anti-Inflammatory Activity of Quassinoids from Picrasma quassioides
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Quassidines | Nitric Oxide (NO) Production | RAW 264.7 | 89.39–100.00 µM | [1] |
| Quassidines | Tumor Necrosis Factor-α (TNF-α) Production | RAW 264.7 | 88.41 µM | [1] |
| Quassidines | Interleukin-6 (IL-6) Production | RAW 264.7 | >100 µM | [1] |
Table 2: Anti-Cancer Activity of Compounds from Picrasma quassioides
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Picraquassin B | MKN-28 (Gastric Cancer) | Apoptosis Induction | 2.5 µM | [2] |
| Picraquassin B | A-549 (Lung Cancer) | Apoptosis Induction | 5.6 µM | [2] |
| Kumuquassin C | HepG2 (Liver Cancer) | Apoptosis Induction | 21.72 µM | [2] |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | Cytotoxicity | 2.02 ± 0.95 µM | [2] |
| Dehydrocrenatidine | SKOV3 (Ovarian Cancer) | Cytotoxicity | 11.89 ± 2.38 µM | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, NCI-N87)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-Inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells only), LPS-only wells, and vehicle control wells.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
Investigation of Mechanism of Action: Western Blot Analysis of the NF-κB Pathway
This protocol outlines the steps to analyze the effect of this compound on key proteins in the NF-κB signaling pathway.
Materials:
-
Cell line of interest (e.g., RAW 264.7 or a cancer cell line)
-
This compound
-
LPS (for stimulating the NF-κB pathway)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound and/or LPS as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. Analyze the changes in protein phosphorylation and expression levels.
Visualizations
The following diagrams illustrate the proposed mechanisms of action and experimental workflows for this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols for the Quantification of Picrasin B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B is a member of the quassinoid family, a group of bitter, degraded triterpenoids found in plants of the Simaroubaceae family. These compounds, including Picrasin B, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties. Accurate quantification of Picrasin B in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action to support drug development efforts.
This document provides detailed application notes and protocols for the quantification of Picrasin B in biological samples, primarily focusing on plasma. The methodologies described are based on a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method adapted from a validated assay for a structurally similar quassinoid, brusatol. Additionally, this document outlines the known signaling pathways modulated by quassinoids to provide a broader context for research applications.
Quantitative Data Summary
The following tables summarize the key parameters for a UPLC-MS/MS method suitable for the quantification of Picrasin B in rat plasma. These parameters are adapted from a validated method for a similar quassinoid and should be optimized and validated for Picrasin B specifically in the user's laboratory.[1]
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 - 500 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Proposed MRM Transitions for Picrasin B and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Picrasin B | To be determined | To be determined | To be optimized | To be optimized |
| Internal Standard | e.g., Brusatol | e.g., 529.2 > 165.1 | e.g., 40 | e.g., 25 |
Note: The MRM transitions for Picrasin B need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Table 3: Method Validation Parameters (Adapted from a similar quassinoid assay) [1]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Intra- and Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Experimental Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Picrasin B and a suitable internal standard (IS), such as another quassinoid not present in the sample, in methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol or acetonitrile to prepare working standard solutions at various concentrations.
-
Calibration Standards: Spike blank plasma with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high).
Biological Sample Preparation (Protein Precipitation)
This protocol is a common and effective method for extracting small molecules from plasma.[1]
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube (except for blank samples used to assess matrix effects).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 13,000 rpm for 5 minutes at 4°C.
-
Transfer to Vials: Transfer the clear supernatant to UPLC vials for analysis.
UPLC-MS/MS Analysis
-
Method Setup: Set up the UPLC-MS/MS system with the parameters outlined in Table 1. The MRM transitions will need to be optimized for Picrasin B.
-
System Suitability: Inject a standard solution to ensure the system is performing correctly (peak shape, retention time, and intensity).
-
Sample Injection: Inject the prepared samples onto the UPLC-MS/MS system.
-
Data Acquisition and Processing: Acquire and process the data using appropriate software (e.g., MassLynx, Analyst).
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for Picrasin B quantification.
Putative Signaling Pathway Modulated by Quassinoids
Quassinoids have been reported to modulate various signaling pathways, with the NF-κB pathway being a significant target. The following diagram illustrates a simplified overview of the canonical NF-κB signaling pathway and a potential point of modulation by quassinoids. Some quassinoids have been shown to inhibit the production of pro-inflammatory cytokines, potentially through post-transcriptional modulation, rather than by directly inhibiting the translocation of NF-κB to the nucleus.[2][3]
Caption: Quassinoid modulation of the NF-κB signaling pathway.
References
- 1. Determination of a potential antitumor quassinoid in rat plasma by UPLC-MS/MS and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Picrasin B acetate poor water solubility issues and solutions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the poor water solubility of Picrasin B acetate (B1210297). The information is intended to assist researchers in overcoming challenges encountered during in vitro and in vivo experiments.
Troubleshooting Guide
This guide addresses common issues related to the poor aqueous solubility of Picrasin B acetate and offers potential solutions.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of aqueous buffer during in vitro assays. | The concentration of this compound exceeds its aqueous solubility limit. The compound is sparingly soluble in water. | 1. Co-solvents: Prepare stock solutions in an organic solvent such as DMSO, ethanol, or acetone.[1][2] Use a minimal amount of the organic solvent in the final aqueous solution (typically ≤1%) to avoid solvent effects on the experiment. 2. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the buffer may increase its solubility. 3. Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween 80, Poloxamer 407) at a concentration above its critical micelle concentration to increase solubility. |
| Inconsistent results in cell-based assays. | Precipitation of the compound leads to variable effective concentrations. The precipitate can also be cytotoxic. | 1. Solubility Enhancement Techniques: Formulate this compound using techniques such as solid dispersions, cyclodextrin (B1172386) inclusion complexes, or liposomes to improve its aqueous solubility and stability in culture media. 2. Microscopy Check: Visually inspect the culture wells under a microscope for any signs of precipitation after adding the compound. |
| Low oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract limits its absorption. | 1. Particle Size Reduction: Decrease the particle size of the compound through micronization or nanosuspension to increase the surface area for dissolution.[3] 2. Amorphous Solid Dispersions: Prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.[4] 3. Lipid-Based Formulations: Develop a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubilization and absorption. |
| Difficulty in preparing a stable intravenous formulation. | The compound is not soluble in common intravenous vehicles. | 1. Cyclodextrin Complexation: Formulate this compound with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its aqueous solubility for injectable preparations. 2. Liposomal Formulation: Encapsulate this compound within liposomes to create a stable aqueous dispersion suitable for intravenous administration. |
Frequently Asked Questions (FAQs)
General Solubility
Q1: What is the aqueous solubility of this compound?
Q2: How can I prepare a stock solution of this compound?
Due to its poor water solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. This stock solution can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the biological system.
Solubility Enhancement Techniques
Q3: What are solid dispersions and how can they improve the solubility of this compound?
Solid dispersions refer to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state. By dispersing this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC), the compound can exist in an amorphous state, which has a higher dissolution rate compared to its crystalline form.
Q4: How can cyclodextrins be used to enhance the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex has improved aqueous solubility and dissolution properties.
Q5: What is the principle behind using liposomes for this compound delivery?
Liposomes are microscopic vesicles composed of a lipid bilayer. Hydrophobic compounds like this compound can be encapsulated within the lipid bilayer of the liposome. This formulation allows the insoluble drug to be dispersed in an aqueous medium, improving its delivery in biological systems.
Experimental Protocols
The following are general protocols for common solubility enhancement techniques. These should be optimized for this compound.
Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the appropriate molar ratio of this compound to a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). A 1:1 molar ratio is a common starting point.
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a homogeneous paste.
-
Incorporation of this compound: Gradually add the this compound to the paste while continuously triturating.
-
Kneading: Knead the mixture for a specified time (e.g., 60 minutes) to ensure thorough interaction.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent or a solvent mixture (e.g., ethanol, methanol, or a mixture of dichloromethane (B109758) and methanol).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried film, pulverize it into a powder, and pass it through a sieve to obtain a uniform particle size.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Dissolution: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
Visualizations
Logical Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Experimental Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing and characterizing solid dispersions.
Experimental Workflow for Liposome Encapsulation
Caption: Workflow for this compound liposomal encapsulation.
References
- 1. Picrasin B | C21H28O6 | CID 12313355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Picrasin B supplier | CAS No :26121-56-2 | AOBIOUS [aobious.com]
- 3. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Quassin - Wikipedia [en.wikipedia.org]
Preventing Picrasin B acetate precipitation in cell culture media.
Welcome to the technical support center for Picrasin B acetate (B1210297). This resource provides troubleshooting guides and answers to frequently asked questions regarding the use of Picrasin B acetate in cell culture experiments. As a compound with specific solubility characteristics, preventing its precipitation is critical for experimental success and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quassinoid compound isolated from plants of the Picrasma genus. In research, it is primarily investigated for its anti-inflammatory and anti-cancer properties.[1][2] Its mechanism of action is linked to the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[3]
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic compound, meaning it has poor solubility in water-based solutions like cell culture media.[4][5] Precipitation typically occurs due to the "solvent shift" effect. A concentrated stock solution, usually prepared in an organic solvent like DMSO, is stable. However, when this stock is diluted into the aqueous environment of the culture medium, the this compound can no longer stay dissolved and crashes out of solution, forming a visible precipitate.
Q3: How should I prepare a stock solution of this compound?
To minimize precipitation risk, it is crucial to start with a properly prepared stock solution. The choice of solvent is critical.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds.
-
Concentration: Prepare a stock solution at a concentration of 10 mM in 100% DMSO. It is important to ensure the compound is fully dissolved before storage.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO my cells can tolerate?
The final concentration of the organic solvent in your culture medium must be low enough to not affect cell viability or experimental outcomes.
-
General Guideline: For most cell lines, the final DMSO concentration should be kept below 0.5%. Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).
-
Optimization: It is best practice to run a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.
Q5: What is the best method for diluting the stock solution into the cell culture medium?
The dilution method is a critical step in preventing precipitation. Rapidly adding the stock solution to the medium can cause localized high concentrations, leading to immediate precipitation.
-
Pre-warm the Medium: Always use medium that has been pre-warmed to 37°C. Solubility of many compounds increases with temperature.
-
Step-wise Dilution: Avoid adding the DMSO stock directly to the full volume of medium in your culture plate. A best practice is to perform a serial dilution. For example, first dilute the 10 mM stock into a small volume of pre-warmed medium to create an intermediate concentration, mix well, and then add this intermediate solution to your cells.
-
Increase Final Volume: If you need to use a higher concentration of this compound, consider increasing the total volume of your culture medium to keep the final DMSO concentration within the tolerated limit.
-
Mixing: Add the stock solution dropwise into the medium while gently swirling or vortexing to ensure rapid and even dispersion.
Troubleshooting Guide: this compound Precipitation
This guide addresses common precipitation issues. Follow these steps to identify the cause and resolve the problem.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately after adding stock solution to the medium. | Solvent Shift Effect: The compound is crashing out of solution upon rapid dilution into the aqueous medium. | 1. Reduce Final Concentration: Lower the working concentration of this compound. 2. Improve Dilution Technique: Add the stock solution dropwise to pre-warmed (37°C) medium while gently vortexing. 3. Lower Stock Concentration: Prepare a less concentrated stock solution (e.g., 1 mM in DMSO) to reduce the magnitude of the solvent shift. |
| High Final DMSO Concentration: The final percentage of DMSO in the medium is too high, altering the medium's properties. | 1. Calculate Volumes Carefully: Ensure the final DMSO concentration does not exceed your cell line's tolerance (typically <0.5%). 2. Use a Higher Stock Concentration: A more concentrated stock allows you to add a smaller volume, thus lowering the final DMSO percentage. | |
| Media Temperature: The cell culture medium is too cold, reducing the solubility of the compound. | 1. Pre-warm Media: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. | |
| Precipitate or cloudiness appears hours or days after treatment. | Compound Instability/Degradation: The compound may be degrading over time into less soluble byproducts. | 1. Refresh Media: For long-term experiments, consider refreshing the media with freshly prepared this compound solution every 24-48 hours. |
| Interaction with Media Components: this compound may interact with components in the media or serum, leading to the formation of insoluble complexes. | 1. Test in Serum-Free Media: If using serum, perform a preliminary test in serum-free media to see if precipitation still occurs. 2. Reduce Serum Concentration: If serum is required, try reducing its concentration. | |
| Inconsistent results or signs of toxicity not related to the compound's known activity. | Micro-precipitation: Small, invisible precipitates are forming, leading to inconsistent effective concentrations and potential physical damage to cells. | 1. Centrifuge Before Use: After diluting the compound into the medium, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant. 2. Visually Inspect: Before adding to cells, hold the prepared medium up to a light source to check for any slight cloudiness or Tyndall effect. |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound (ensure purity and correct molecular weight)
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound needed to make a 10 mM solution. (Mass = 10 mM * Molecular Weight * Volume in Liters)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C.
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To prepare a final concentration of 10 µM this compound in a 2 mL well, keeping the final DMSO concentration at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Calculate Volumes:
-
Final Volume (Vf) = 2 mL
-
Final Concentration (Cf) = 10 µM
-
Stock Concentration (Cs) = 10 mM (10,000 µM)
-
Volume of Stock needed (Vs) = (Cf * Vf) / Cs = (10 µM * 2 mL) / 10,000 µM = 0.002 mL or 2 µL.
-
Final DMSO % = (Volume of Stock / Final Volume) * 100 = (2 µL / 2000 µL) * 100 = 0.1%. This is an acceptable level.
-
-
Dilution:
-
Add 2 mL of pre-warmed complete medium to the well containing your cells.
-
Pipette 2 µL of the 10 mM this compound stock solution.
-
Submerge the pipette tip just below the surface of the medium and dispense the stock solution slowly while gently swirling the plate.
-
Return the plate to the incubator to ensure even distribution.
-
Visualized Workflows and Pathways
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing Picrasin B Acetate in Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of Picrasin B acetate (B1210297) in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for Picrasin B acetate in a cytotoxicity assay?
A good starting point is to perform a serial dilution to test a broad range of concentrations, for example, from 0.1 µM to 100 µM. Many quassinoids, the class of compounds Picrasin B belongs to, exhibit cytotoxic effects with IC50 values ranging from 10 to 50 µM in various cancer cell lines.[1] Specific related compounds have shown potency with IC50 values as low as 2.5 µM and 5.6 µM in certain cell lines.[2] A broad initial screening will help identify the effective range for your specific cell model.
Q2: How should I prepare a stock solution of this compound? It has poor water solubility.
Poor solubility is a common challenge with lipophilic natural products.[3] Follow these steps for optimal preparation:
-
Primary Solvent: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a non-polar organic solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solution: For experiments, dilute the DMSO stock solution into your complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action for Picrasin B's cytotoxicity?
Picrasin B and related quassinoids primarily induce cytotoxicity through the activation of apoptosis (programmed cell death).[2] The mechanism involves the intrinsic or mitochondrial pathway of apoptosis, which includes:
-
Stimulation of the mitochondrial pathway, leading to the release of cytochrome c.
-
Activation of caspase-3, a key executioner enzyme in apoptosis.
-
Regulation of signaling pathways involved in cell survival and death, such as JNK and ERK.
Troubleshooting Guide
Issue 1: High background or false-positive results in my colorimetric assay (e.g., MTT, MTS, XTT).
-
Cause A: Interference from Compound Color. Many natural products are pigmented and can absorb light at the same wavelength as the formazan (B1609692) product in tetrazolium-based assays.
-
Solution: Prepare a "compound-only" control plate. This involves adding the same concentrations of this compound to wells containing only cell culture medium (no cells). Incubate this plate alongside your experimental plate and subtract the absorbance readings from your "compound-only" wells from your experimental wells.
-
-
Cause B: Direct Reduction of Assay Reagent. Some compounds, particularly those with antioxidant properties, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular activity. This leads to a false signal of high cell viability.
-
Solution: Run a cell-free control by adding this compound and the assay reagent to cell culture medium. If a color change occurs, it indicates direct reduction. In this case, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.
-
Issue 2: My dose-response curve is inconsistent or not reproducible.
-
Cause A: Inconsistent Cell Seeding. Uneven cell distribution across the wells of your microplate is a common source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. When pipetting, handle the cell suspension gently to avoid cell damage. Consider discarding the outer wells of the plate, as these are more prone to evaporation ("edge effects"), which can affect cell growth.
-
-
Cause B: Compound Precipitation. If the compound precipitates out of the culture medium upon dilution from the DMSO stock, it will not be available to the cells, leading to inconsistent results.
-
Solution: Visually inspect your wells for any precipitate after adding the compound. If precipitation occurs, you may need to lower the highest concentration tested or try using a different solvent system, though this is less common.
-
Issue 3: I am observing a bell-shaped dose-response curve.
-
Cause: A "bell-shaped" curve, where the cytotoxic effect decreases at higher concentrations, can sometimes be caused by the formation of compound aggregates or colloids at high concentrations. This can interfere with the assay and produce misleading results.
-
Solution: Carefully check for any signs of precipitation at high concentrations. If this is suspected, using a detergent in the assay formulation or switching to a different assay type may be necessary.
-
Data Presentation: IC50 Values of Related Quassinoids
The following table summarizes reported half-maximal inhibitory concentration (IC50) values for quassinoid compounds related to Picrasin B in various cancer cell lines. This can serve as a reference for expected potency.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Picraquassin B | MKN-28 (Gastric Cancer) | 2.5 | |
| Picraquassin B | A-549 (Lung Cancer) | 5.6 | |
| Kumuquassin C | HepG2 (Liver Cancer) | 21.72 | |
| General Quassinoids | Various Cancer Lines | 10 - 50 |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remember to include a "vehicle control" containing the highest concentration of DMSO used in your dilutions.
-
Carefully remove the old medium from the cells and add 100 µL of the freshly prepared compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength between 540-570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to correct for background absorbance if necessary.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium-only" blank wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualization
References
Technical Support Center: Picrasin B Acetate Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Picrasin B acetate (B1210297) in solution. Understanding the stability of this compound is crucial for accurate experimental design, reliable results, and the development of stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for Picrasin B acetate solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C.[1] When preparing solutions for immediate use, it is best practice to prepare them on the same day.[1] If advance preparation is necessary, aliquoting the stock solution into tightly sealed vials and storing them at -20°C can maintain usability for up to two weeks.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice for preparing concentrated stock solutions.
Q3: What are the key factors that can influence the stability of this compound in solution?
The stability of this compound, a complex triterpenoid (B12794562) lactone, can be influenced by several factors, including:
-
pH: The presence of ester and lactone functional groups in the structure of this compound suggests susceptibility to hydrolysis under both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can potentially lead to photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the modification of the molecule.
Q4: How can I assess the stability of my this compound solution?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the stability of this compound. Such a method should be able to separate the intact this compound from any potential degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected loss of compound activity or concentration in solution. | Degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C in tightly sealed vials.2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.3. Protect from Light: Store solutions in amber vials or protect them from light, especially if working with photolabile compounds.4. Use Freshly Prepared Solutions: Whenever possible, use solutions prepared on the same day. |
| Appearance of new peaks in the HPLC chromatogram of a stored solution. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light).2. Develop a Stability-Indicating HPLC Method: Optimize the HPLC method to ensure baseline separation of the parent compound from all degradation products.3. Characterize Degradation Products: Use techniques like LC-MS/MS to identify the structure of the newly formed peaks. |
| Poor reproducibility of experimental results. | Inconsistent concentration of the active compound due to degradation. | 1. Implement a Strict Protocol for Solution Preparation and Storage: Standardize solvent choice, concentration, and storage conditions.2. Regularly Check Solution Purity: Use a validated stability-indicating HPLC method to confirm the integrity of the this compound solution before each experiment. |
| Precipitation observed in the solution upon storage. | Poor solubility or degradation leading to insoluble products. | 1. Check Solvent Compatibility and Concentration: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent.2. Filter the Solution: Before use, filter the solution through a suitable syringe filter to remove any precipitate.3. Investigate the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
Solvent (e.g., Methanol or Acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C or 80°C).
-
Analyze aliquots at different time points.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to a light source in a photostability chamber, following ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both samples at various time points.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 230 nm).
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Analyze a standard solution of this compound to determine its retention time and peak shape.
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline separation between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Factors and outcomes in this compound stability assessment.
References
Troubleshooting inconsistent results in Picrasin B acetate experiments.
Welcome to the technical support center for Picrasin B acetate (B1210297) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My Picrasin B acetate appears to have low or inconsistent bioactivity. What are the possible causes?
A1: Inconsistent bioactivity of this compound can stem from several factors:
-
Compound Quality and Integrity: Ensure the purity of your this compound. Lot-to-lot variability can occur, and the presence of impurities or degradation products can significantly alter experimental outcomes. It is advisable to obtain a certificate of analysis (CoA) from your supplier.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Improper dissolution can lead to a lower effective concentration in your experiments.
-
Storage and Handling: The stability of this compound in solution can be a concern. Improper storage, such as repeated freeze-thaw cycles or prolonged storage at room temperature, can lead to degradation.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound. It is crucial to establish a baseline dose-response curve for your specific cell line.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: To ensure consistency, follow these guidelines for preparing and storing this compound solutions:
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[1][2][3]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal DMSO concentration in your final cell culture media.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare working dilutions in your cell culture medium. Ensure thorough mixing. It is important to keep the final DMSO concentration in your cell culture below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells.[2][4]
Q3: I am observing high variability between replicate wells in my cell viability (e.g., MTT) assays. What can I do to improve reproducibility?
A3: High variability in plate-based assays is a common issue. Here are some troubleshooting tips:
-
Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").
-
Pipetting Technique: Calibrate your pipettes regularly. When adding reagents, use a consistent technique and ensure the pipette tip is submerged just below the surface of the liquid to avoid introducing bubbles.
-
Compound Precipitation: Visually inspect your wells under a microscope after adding this compound to ensure it has not precipitated out of solution, especially at higher concentrations.
-
Incubation Time: Optimize the incubation time for your specific cell line and experimental conditions.
-
Assay Protocol: Strictly adhere to the assay protocol, particularly incubation times and reagent volumes.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Problem | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of media or reagents; Compound interference. | Test for contamination. Include a blank control (media, MTT reagent, and solubilization solution without cells). |
| Low signal or poor dose-response | Incorrect cell number; Cell health issues; Inactive compound. | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Verify compound activity with a positive control. |
| Inconsistent readings between replicates | Uneven cell distribution; Pipetting errors; Compound precipitation. | Improve cell seeding technique. Calibrate pipettes. Check for compound precipitation under a microscope. |
Variable Results in Western Blotting
| Problem | Potential Cause | Recommended Solution |
| No or weak signal | Inefficient protein transfer; Low antibody concentration; Inactive antibody. | Check transfer efficiency with Ponceau S staining. Optimize antibody dilution. Use a fresh antibody aliquot. |
| High background | Insufficient blocking; High antibody concentration; Contaminated buffers. | Increase blocking time or use a different blocking agent. Reduce antibody concentration. Prepare fresh buffers. |
| Inconsistent band intensity | Uneven protein loading; Inconsistent transfer. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Optimize the transfer process. |
Quantitative Data Summary
The following tables summarize reported IC50 values for Picrasin B and related compounds in various cell lines. Note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
Table 1: IC50 Values of Picrasin B and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Picrasin B | HCT-15 (Colon) | MTT | 48h | 70 | |
| Picrasin B | RKO (Colon) | MTT | 48h | 110 | |
| Quassin | Various | - | - | >100 | |
| Neoquassin | Various | - | - | >100 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
This protocol describes how to measure the effect of this compound on NF-κB activation using a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct
-
This compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the transfected cells into a white, opaque 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for an optimized duration (e.g., 6-8 hours). Include appropriate controls (untreated, vehicle-treated, and activator-only).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. Calculate the percentage of inhibition of NF-κB activity relative to the activator-only control.
Protocol 3: Western Blot Analysis of Phosphorylated ERK and JNK
This protocol provides a general workflow for analyzing the phosphorylation status of ERK and JNK in response to this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-ERK, total ERK, phospho-JNK, total JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound.
Proposed NF-κB Signaling Inhibition by this compound
Caption: this compound is proposed to inhibit the NF-κB pathway by targeting the IKK complex.
JNK/ERK Signaling Pathway Modulation
Caption: this compound may modulate the JNK and ERK signaling pathways, affecting downstream gene expression.
References
Technical Support Center: Optimizing Picrasin B Acetate Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Picrasin B acetate (B1210297) extraction from Picrasma quassioides.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B and why is its acetate form of interest?
Picrasin B is a type of quassinoid, a class of bitter compounds derived from plants of the Simaroubaceae family.[1] These compounds are known for a variety of biological activities, including anti-inflammatory and anti-cancer properties. The acetate form of Picrasin B is often studied for its potential therapeutic applications.
Q2: Which plant parts of Picrasma quassioides are best for Picrasin B extraction?
Picrasin B and other quassinoids are typically extracted from the stems and branches of Picrasma quassioides.
Q3: What are the most common solvents used for extractions?
Commonly used solvents for the extraction of quassinoids include ethanol (B145695), methanol (B129727), and ethyl acetate. The choice of solvent can significantly impact the extraction yield and purity of the final product.
Q4: What is Ultrasonic-Assisted Extraction (UAE) and why is it recommended?
Ultrasonic-Assisted Extraction (UAE) is a modern technique that uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing the release of bioactive compounds and increasing extraction efficiency.[2] UAE can often lead to higher yields in shorter extraction times compared to traditional methods.[2]
Q5: How can I quantify the yield of Picrasin B acetate in my extract?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A validated HPLC method with a suitable standard is essential for accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and quantification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Inefficient extraction method.- Improper plant material preparation. | - Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their aqueous mixtures).- Parameter Optimization: Optimize extraction time and temperature. For UAE, also optimize ultrasonic power and frequency.- Method Comparison: Compare the efficiency of different methods like maceration, Soxhlet, and UAE.- Material Grinding: Ensure the plant material is finely ground to increase the surface area for extraction. |
| Extract Impurities | - Co-extraction of other plant metabolites.- Solvent impurities. | - Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC for purification.- Solvent Purity: Use high-purity solvents for extraction to avoid introducing contaminants. |
| Degradation of this compound | - Exposure to high temperatures, light, or extreme pH during extraction or storage. | - Mild Conditions: Use moderate temperatures and protect the extract from light.[3]- pH Control: Maintain a neutral or slightly acidic pH during extraction.- Proper Storage: Store the final extract and isolated compound at low temperatures (e.g., 4°C or -20°C) in the dark. |
| HPLC Quantification Issues: Peak Tailing or Splitting | - Column degradation.- Incompatible mobile phase.- Column overload. | - Column Care: Use a guard column and ensure the mobile phase pH is within the column's recommended range.[4]- Mobile Phase Adjustment: Adjust the mobile phase composition and pH.- Sample Dilution: Dilute the sample to avoid overloading the column.[5] |
| HPLC Quantification Issues: Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - System Check: Ensure the HPLC pump is functioning correctly and the mobile phase is properly mixed and degassed.[5]- Temperature Control: Use a column oven to maintain a consistent temperature. |
Experimental Protocols
1. Optimized Ultrasonic-Assisted Extraction (UAE) of Picrasin B
This protocol is based on principles of UAE for natural product extraction.[2][6][7]
-
Plant Material Preparation: Dry the stems of Picrasma quassioides at a moderate temperature (40-50°C) and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 100 mL of 70% ethanol (v/v) as the solvent.
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 200 W, the temperature to 50°C, and the extraction time to 30 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants from the three extractions.
-
-
Solvent Removal: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Purification (General Approach):
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Subject the dissolved extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing Picrasin B.
-
Combine the pure fractions and evaporate the solvent to obtain purified Picrasin B. Acetylation can be performed as a subsequent chemical modification step if required.
-
2. HPLC Quantification of Picrasin B
This protocol provides a general framework for the quantification of Picrasin B.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detection at an appropriate wavelength for Picrasin B (to be determined by UV-Vis spectrophotometry of a standard).
-
Standard Preparation: Prepare a stock solution of pure Picrasin B standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of Picrasin B in the sample chromatogram to the calibration curve to determine its concentration.
Visualizations
Caption: Experimental workflow for Picrasin B extraction and quantification.
Caption: Postulated inhibitory effect of Picrasin B on the NF-κB signaling pathway.
References
- 1. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of ultrasonic-assisted extraction of phenolic compounds, antioxidants, and anthocyanins from sugar beet molasses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Picrasin B Acetate in Cancer Cell Lines
Disclaimer: Information regarding specific resistance mechanisms to Picrasin B acetate (B1210297) is limited in current scientific literature. The following troubleshooting guide and FAQs are based on established mechanisms of resistance to the broader class of quassinoids and general principles of cancer drug resistance.
Troubleshooting Guide
This guide provides a structured approach to address common issues encountered during in vitro experiments with Picrasin B acetate.
1. Issue: Decreased Sensitivity or Acquired Resistance to this compound
Initial Observation: Cancer cell lines initially sensitive to this compound show a reduced response or require significantly higher concentrations to achieve the same cytotoxic effect over time.
Potential Causes and Troubleshooting Steps:
-
Question 1: Could the cells be overexpressing efflux pumps?
-
Hypothesis: Cancer cells may develop resistance by upregulating ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump the drug out of the cell. Upregulation of ABCB1 has been observed in colorectal cancer cells resistant to the quassinoid bruceantinol (B162264).[1]
-
Troubleshooting:
-
Assess ABCB1 Expression: Perform Western blot or qPCR to compare ABCB1 protein or mRNA levels, respectively, between your resistant cell line and the parental (sensitive) cell line.
-
Functional Efflux Assay: Use a fluorescent substrate of ABCB1, such as Rhodamine 123, to measure efflux activity. Resistant cells should show lower intracellular fluorescence compared to parental cells.
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Co-treatment with an ABCB1 Inhibitor: Treat the resistant cells with this compound in combination with a known ABCB1 inhibitor, such as verapamil (B1683045) or tariquidar (B1662512). A restored sensitivity to this compound would suggest ABCB1-mediated resistance.
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-
-
Question 2: Has the expression or activity of the drug's target been altered?
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Hypothesis: As quassinoids are known to inhibit protein synthesis, resistance may arise from mutations in ribosomal proteins or alterations in the translational machinery.[1][2]
-
Troubleshooting:
-
Protein Synthesis Inhibition Assay: Compare the ability of this compound to inhibit protein synthesis in both parental and resistant cell lines. A reduced inhibitory effect in resistant cells could indicate a target-related resistance mechanism.
-
Cross-Resistance Studies: Test the resistant cell line for cross-resistance to other protein synthesis inhibitors like homoharringtonine (B1673347) or cycloheximide. Resistance to these agents might suggest a common resistance mechanism.[1]
-
-
-
Question 3: Are pro-survival signaling pathways being activated?
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Hypothesis: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the drug's effects. Constitutive activation of the STAT3 signaling pathway is a known mechanism of resistance to various cancer therapies.[3]
-
Troubleshooting:
-
Assess STAT3 Activation: Use Western blot to check for increased levels of phosphorylated STAT3 (p-STAT3) in the resistant cell line compared to the parental line.
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Combination with a STAT3 Inhibitor: Treat the resistant cells with this compound combined with a STAT3 inhibitor (e.g., Napabucasin). Synergistic cytotoxicity would suggest the involvement of the STAT3 pathway in the resistance mechanism.
-
-
2. Issue: High Variability in Experimental Results
Initial Observation: Inconsistent IC50 values or significant standard deviations in cell viability assays across experiments.
Potential Causes and Troubleshooting Steps:
-
Question 1: Is the this compound stock solution stable?
-
Hypothesis: The compound may be degrading over time or with repeated freeze-thaw cycles.
-
Troubleshooting:
-
Prepare Fresh Stock Solutions: Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles.
-
Protect from Light: Store the stock solution protected from light, as some natural compounds are light-sensitive.
-
Confirm Compound Integrity: If possible, verify the purity and concentration of your stock solution using analytical methods like HPLC.
-
-
-
Question 2: Are the cell culture conditions consistent?
-
Hypothesis: Variations in cell passage number, confluency, or media composition can affect drug sensitivity.
-
Troubleshooting:
-
Use a Consistent Passage Number: Perform experiments within a defined range of cell passage numbers.
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Standardize Seeding Density: Ensure that cells are seeded at the same density for each experiment and are in the logarithmic growth phase at the time of treatment.
-
Maintain Consistent Media and Supplements: Use the same batch of media and supplements whenever possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for quassinoids like Picrasin B?
A1: The primary mechanism of action for many quassinoids is the inhibition of protein synthesis. They can also induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Additionally, some quassinoids have been shown to modulate key signaling pathways involved in cancer progression, such as the STAT3, NF-κB, and MAPK pathways.
Q2: What are the most likely mechanisms of resistance to this compound?
A2: Based on studies with other quassinoids, the most probable mechanisms of resistance include:
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Increased Drug Efflux: Overexpression of the ABCB1 (P-glycoprotein) efflux pump, which actively removes the drug from the cell.
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Activation of Pro-Survival Signaling: Upregulation of pathways like STAT3, which can promote cell survival and overcome the cytotoxic effects of the drug.
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Alterations in the Drug's Target: Modifications in the protein synthesis machinery that reduce the drug's binding or inhibitory effect.
Q3: How can I overcome ABCB1-mediated resistance to this compound?
A3: A common strategy is to use combination therapy with an ABCB1 inhibitor. These inhibitors block the efflux pump, leading to an increased intracellular concentration of the anticancer drug. Examples of ABCB1 inhibitors include:
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Verapamil: A first-generation inhibitor.
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Tariquidar: A potent and more specific third-generation inhibitor.
Co-administering one of these inhibitors with this compound may re-sensitize the resistant cells.
Q4: What is the role of the STAT3 pathway in drug resistance, and how can it be targeted?
A4: The STAT3 signaling pathway is often constitutively active in cancer cells and can promote the expression of genes involved in cell survival, proliferation, and angiogenesis, thereby contributing to resistance against various chemotherapeutic agents. Targeting this pathway can be an effective strategy to overcome resistance. This can be achieved by using STAT3 inhibitors, such as Napabucasin, in combination with the primary anticancer drug.
Q5: Are there any known synergistic drug combinations with quassinoids?
A5: Yes, preclinical studies have shown that quassinoids can have synergistic effects when combined with other anticancer agents. For example, the quassinoid bruceantinol has been shown to sensitize colorectal cancer cells to MEK inhibitors by repressing p-STAT3 and MCL-1 induction. This suggests that combining this compound with inhibitors of key signaling pathways could be a promising strategy.
Data Presentation: Quantitative Data Summary
Table 1: IC50 Values of Relevant Quassinoids and STAT3 Inhibitors
| Compound | Cell Line(s) | IC50 Value | Reference |
| Bruceantinol | Colorectal Cancer Cells | Potent inhibitor of STAT3 DNA-binding with an IC50 of 2.4 pM | |
| Napabucasin | Various Cancer Stem Cells | 0.291 - 1.19 µM | |
| Napabucasin | Biliary Tract Cancer (KKU-055) | 0.19 µM | |
| Napabucasin Derivative (B16) | TNBC (MDA-MB-231, MDA-MB-468) | 70 nM | |
| Resistomycin | Colorectal Cancer (SW480) | 1.05 ± 0.57 µM (48h) | |
| Picrasidine I | Oral Squamous Carcinoma | Cytotoxic effects observed at 20-40 µM |
Table 2: Efficacy of ABCB1 Inhibitors
| Inhibitor | Assay/Cell Line | Effective Concentration/IC50 | Reference |
| Verapamil | Doxorubicin-resistant CEM/ADR 5000 cells | Used as a reference ABCB1 inhibitor | |
| Verapamil | Mouse T-lymphoma (MDR) | Used as a reference inhibitor (200 µM showed effect) | |
| Tariquidar | Calcein-AM efflux assay | IC50 = 223 nM | |
| Tariquidar | Calcein accumulation in Flp-In-ABCB1 cells | IC50 = 114 pM | |
| AIF-1 | Calcein accumulation in A549 cells | IC50 = 8.6 µM |
Table 3: Examples of Synergistic Effects in Combination Therapies
| Primary Drug | Combination Agent | Cell Line | Effect | Reference |
| Doxorubicin | Compound VII (ABCB1 inhibitor) | CEM/ADR 5000 | IC50 of Doxorubicin decreased from 34.5 µM to 3.81 µM | |
| Doxorubicin | AIF-1 (ABCB1 inhibitor) | SKMES-1 | GI50 of Doxorubicin reduced by ~8-fold | |
| Doxorubicin | Verapamil | ABCB1-overexpressing cancer cells | Restored sensitivity to Doxorubicin | |
| Chemotherapy (various) | Antimetabolic drugs (e.g., Metformin) | Triple-Negative Breast Cancer | Synergistic growth inhibition |
Experimental Protocols
1. Protocol: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
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Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-buffered saline (PBS)
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Treated and untreated control cells
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Flow cytometer
-
-
Procedure:
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Induce apoptosis in your cell line using this compound at the desired concentration and time. Include an untreated control.
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Harvest the cells (including any floating cells in the media) and wash them twice with cold PBS.
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Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Interpretation of Results:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
2. Protocol: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated control cells
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Microplate reader
-
-
Procedure:
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Induce apoptosis with this compound.
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Harvest 1-5 x 10^6 cells and lyse them with the provided ice-cold lysis buffer.
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Centrifuge the lysate to pellet cellular debris and collect the supernatant.
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Determine the protein concentration of the supernatant.
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To a 96-well plate, add 50-100 µg of protein from each sample and adjust the volume with lysis buffer.
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Add the reaction buffer containing DTT to each well.
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Add the DEVD-pNA substrate to initiate the reaction.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance at 405 nm using a microplate reader.
-
-
Interpretation of Results: An increase in the absorbance at 405 nm in the treated samples compared to the untreated control indicates an increase in caspase-3 activity.
3. Protocol: Protein Synthesis Inhibition Assay using O-Propargyl-puromycin (OP-Puro)
This method measures global protein synthesis by detecting the incorporation of a puromycin (B1679871) analog into newly synthesized polypeptides.
-
Materials:
-
O-Propargyl-puromycin (OP-Puro)
-
Click-iT™ Cell Reaction Buffer Kit (or similar, containing a fluorescent azide)
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Cell culture medium
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Fixation and permeabilization buffers
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Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Culture cells to the desired confluency.
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Treat cells with this compound at various concentrations for the desired duration. Include an untreated control and a control treated with a known protein synthesis inhibitor (e.g., cycloheximide).
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Add OP-Puro to the culture medium at a final concentration of 10-50 µM and incubate for 30-60 minutes.
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Harvest and wash the cells.
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Fix and permeabilize the cells according to standard protocols.
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Perform the click chemistry reaction by incubating the cells with the fluorescent azide (B81097) reaction cocktail as per the manufacturer's instructions.
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Wash the cells to remove excess fluorescent azide.
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Analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Interpretation of Results: A decrease in fluorescence intensity in the this compound-treated cells compared to the untreated control indicates inhibition of protein synthesis.
Visualizations
Caption: Hypothesized mechanism of this compound action.
Caption: ABCB1 efflux pump mediating drug resistance.
Caption: Using an inhibitor to block the ABCB1 pump.
Caption: STAT3 signaling as a bypass resistance mechanism.
References
Picrasin B acetate interference with common laboratory assays.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of Picrasin B acetate (B1210297) with common laboratory assays. Picrasin B acetate, a quassinoid derived from plants of the Picrasma genus, possesses various biological activities. However, like many natural products, it may exhibit properties that can lead to misleading results in in vitro assays. This guide offers troubleshooting advice and experimental protocols to help identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the most common ways this compound might interfere with my assay?
A1: this compound, as a complex natural product, may interfere with laboratory assays through several mechanisms common to this class of molecules. These include:
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Compound Aggregation: At certain concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.
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Autofluorescence: As a triterpenoid, this compound may possess intrinsic fluorescence, which can interfere with fluorescence-based assays by increasing background noise or directly overlapping with the emission spectra of fluorescent probes.
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Promiscuous Inhibition: Some natural products can act as "promiscuous inhibitors" by interacting non-specifically with multiple biological targets, often through mechanisms like chemical reactivity or membrane disruption. This can lead to apparent activity in a wide range of assays.
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Interference with Reporter Systems: this compound could potentially affect the stability or activity of reporter enzymes (e.g., luciferase, β-galactosidase) used in cell-based assays, leading to either false activation or inhibition.
Q2: I'm observing inhibition in my enzymatic assay with this compound. How can I be sure it's a genuine hit?
A2: To validate your findings, it is crucial to perform counter-screens and orthogonal assays. A genuine inhibitor should demonstrate activity across different assay formats and its mechanism of action should be verifiable. Refer to the troubleshooting guides below for specific protocols to test for common artifacts like aggregation.
Q3: Can the acetate group on Picrasin B affect its potential for assay interference?
A3: The acetate group modifies the physicochemical properties of Picrasin B, such as its polarity and solubility. While it may not be the primary driver of interference, it can influence the compound's behavior in aqueous assay buffers, potentially affecting its propensity to aggregate or its interaction with assay components.
Q4: Are there specific signaling pathways that Picrasin B is known to modulate?
A4: Yes, extracts from Picrasma quassioides, containing Picrasin B and other quassinoids, have been reported to modulate several key signaling pathways, including NF-κB, MAPK (ERK, JNK), and STAT3. Understanding these pathways can help in designing relevant biological assays and interpreting results.
Troubleshooting Guides
Issue 1: Suspected False-Positive Inhibition due to Compound Aggregation
Symptoms:
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High Hill slope in the dose-response curve.
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Inhibition is sensitive to the presence of detergents.
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Inhibition is observed across multiple, unrelated assays.
Troubleshooting Workflow:
How to handle and store Picrasin B acetate safely?
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Picrasin B acetate (B1210297). Given its potential as a hazardous compound, adherence to these protocols is critical for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is Picrasin B acetate and why requires special handling?
A1: this compound is a diterpenoid natural product. While specific toxicity data for this compound is limited, its aglycon, Picrasin B, has been shown to exhibit significant clastogenic activity. Clastogens are agents that can cause breaks in chromosomes, leading to the gain, loss, or rearrangement of chromosomal segments. Due to this potential genotoxic effect, this compound should be handled as a hazardous compound with appropriate safety precautions to minimize exposure.
Q2: What are the primary hazards associated with this compound?
A2: The primary hazard is its potential clastogenic activity. Direct contact with the powder or solutions could lead to skin or eye irritation. Inhalation of the powder is also a potential route of exposure that must be avoided.
Q3: What is the recommended personal protective equipment (PPE) when working with this compound?
A3: A comprehensive suite of PPE is required. This includes a laboratory coat, safety goggles with side shields or a face shield, and two pairs of nitrile gloves. For procedures that may generate aerosols or dust, a certified respirator should be used within a chemical fume hood.
Q4: How should I prepare solutions of this compound?
A4: All manipulations of solid this compound and its solutions should be performed in a designated area, such as a chemical fume hood, to prevent contamination of the general laboratory space. A detailed protocol for solution preparation is provided in the "Experimental Protocols" section.
Q5: What should I do in case of a spill?
A5: In the event of a spill, the area should be immediately evacuated and secured. Access should be restricted to personnel trained in handling hazardous material spills. A detailed spill cleanup procedure is outlined in the "Troubleshooting Guide."
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Powder |
| Molecular Formula | C₂₃H₃₀O₇ |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 30315-04-9 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Table 3: Storage and Stability of this compound
| Condition | Recommendation |
| Solid Form Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. |
| Solution Storage | Prepare solutions fresh for use. If necessary, aliquots in tightly sealed vials can be stored at -20°C for up to two weeks. |
| Shipping | Shipped on blue ice. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Designated Work Area: Perform all steps in a certified chemical fume hood. The work surface should be covered with an absorbent, disposable liner.
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Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment is inside the fume hood, including an analytical balance, weighing paper, spatulas, vials, and the chosen solvent.
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Personal Protective Equipment (PPE): Don a lab coat, safety goggles, and double nitrile gloves.
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Weighing: Carefully weigh the desired amount of this compound powder onto weighing paper. Avoid creating dust.
-
Solubilization: Transfer the powder to an appropriate vial. Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO) to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
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Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution according to the recommendations in Table 3.
-
Decontamination: Wipe down all surfaces and equipment used with a suitable decontaminating solution (e.g., a mild detergent solution), followed by 70% ethanol. Dispose of all contaminated disposable materials as hazardous waste.
Mandatory Visualization
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solid this compound will not dissolve. | - Incorrect solvent selection.- Insufficient solvent volume.- Low temperature of the solvent. | - Refer to Table 2 for appropriate solvents.- Increase the volume of the solvent incrementally.- Gently warm the solution if the solvent's properties allow. |
| Precipitation observed in a stored solution. | - Solution saturation was exceeded.- Degradation of the compound.- Evaporation of the solvent. | - Gently warm and vortex the solution to attempt redissolving.- If precipitation persists, prepare a fresh solution.- Ensure vials are tightly capped during storage. |
| Accidental spill of powder. | - Improper handling technique. | - Follow the spill cleanup protocol outlined below. |
| Accidental spill of solution. | - Improper handling technique. | - Follow the spill cleanup protocol outlined below. |
Spill Cleanup Protocol
In the event of a spill, remain calm and follow these steps:
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Evacuate and Alert: Immediately alert others in the laboratory and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don a lab coat, safety goggles, double nitrile gloves, and a respirator if the spill involves a powder or a volatile solvent.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent paper to avoid raising dust. Dampen the paper with water or a suitable solvent to wet the powder.
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For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
-
Clean the Spill:
-
Carefully collect the absorbed material using a scoop or forceps and place it into a labeled, sealable hazardous waste container.
-
Clean the spill area with a decontaminating solution (e.g., soap and water), followed by 70% ethanol.
-
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous chemical waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
Technical Support Center: Picrasin B Acetate In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects of Picrasin B acetate (B1210297) in your in vivo experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of Picrasin B acetate.
Q1: What are the known or potential off-target effects of this compound in vivo?
A1: Direct, comprehensive in vivo off-target profiling of this compound is not extensively documented in publicly available literature. However, based on studies of related quassinoids and extracts from Picrasma quassioides, potential off-target effects may include:
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Cytotoxicity to normal cells: High concentrations of P. quassioides extracts have shown some cytotoxic effects on normal kidney cells, suggesting a potential for renal toxicity.[1] Other quassinoids have also demonstrated dose-dependent adverse effects in animal and human studies.[1]
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Gastrointestinal disturbances: Side effects such as nausea have been reported in clinical studies of other quassinoids used for anti-malarial therapy.[1]
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Hematological effects: Thrombocytopenia (low platelet count) has been observed at higher doses of related compounds.[1]
It is crucial to perform dose-response studies and monitor for these potential toxicities in your specific experimental model.
Q2: Are there any known signaling pathways that are non-specifically modulated by this compound?
A2: While specific off-target signaling pathways for this compound are not well-defined, quassinoids as a class are known to interact with fundamental cellular processes. The anti-inflammatory and anti-cancer effects of Picrasma quassioides extracts, which contain Picrasin B, are attributed to the modulation of key signaling pathways such as NF-κB, MAPK, and JAK/STAT. It is plausible that at higher, non-therapeutic concentrations, this compound could affect these pathways in non-target cells and tissues, leading to unintended consequences.
Q3: What is the recommended starting dose for in vivo studies with this compound to minimize off-target effects?
A3: A definitive, universally recommended starting dose for this compound is not established. The optimal dose will depend on the animal model, the disease being studied, and the route of administration.
Recommendation:
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Literature Review: Begin by reviewing published in vivo studies that have used this compound or similar quassinoids for a similar application.
-
Dose-Ranging Study: Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. This involves administering escalating doses and closely monitoring for signs of toxicity.
-
Start Low: It is advisable to start with a low, sub-efficacious dose and gradually increase it to find a dose that provides the desired therapeutic effect with minimal toxicity.
Q4: How can I improve the delivery of this compound to the target tissue while minimizing systemic exposure?
A4: Targeted drug delivery systems can significantly reduce off-target toxicity. While specific formulations for this compound are not commercially available, you can explore the following research-stage strategies:
-
Liposomal Formulations: Encapsulating this compound in liposomes can alter its pharmacokinetic profile, potentially increasing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy organs.
-
Nanoparticle-Based Delivery: Polymeric nanoparticles can be engineered to target specific tissues by attaching targeting ligands to their surface. This approach can enhance drug delivery to the site of action and lower systemic toxicity.
These advanced formulations require specialized knowledge and equipment for preparation and characterization.
Section 2: Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Unexpected Animal Toxicity or Adverse Events
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weight loss, lethargy, ruffled fur | Systemic toxicity due to high dose | 1. Immediately reduce the dose of this compound. 2. Monitor animals more frequently. 3. Perform a dose-response study to identify the MTD (see Protocol 1). |
| Organ-specific toxicity (e.g., elevated liver enzymes, kidney markers) | Compound accumulation in specific organs | 1. Perform histopathological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study. 2. Consider alternative routes of administration that may alter tissue distribution. 3. Explore the use of targeted drug delivery systems. |
| Acute toxicity shortly after administration | Formulation issues (e.g., precipitation, inappropriate vehicle) or rapid absorption of a high dose | 1. Ensure the formulation is a clear solution or a stable, uniform suspension. 2. Evaluate the suitability of the vehicle for the chosen route of administration. 3. Consider a slower infusion rate for intravenous administration. |
Troubleshooting Guide 2: Lack of Efficacy at Non-Toxic Doses
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No therapeutic effect at doses below the MTD | Poor bioavailability or rapid metabolism of this compound | 1. Investigate the pharmacokinetic profile of this compound in your model (see Protocol 3). 2. Consider co-administration with a metabolic inhibitor if a specific metabolic pathway is identified (requires careful consideration of drug-drug interactions). 3. Explore alternative formulations to improve bioavailability (e.g., lipid-based formulations). |
| Insufficient target engagement | 1. Confirm the expression and activity of the intended molecular target in your model. 2. Develop and utilize a biomarker to assess target engagement in vivo. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and mitigate off-target effects.
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
Materials:
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This compound
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Appropriate vehicle (e.g., DMSO, saline, corn oil)
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Animal model (e.g., mice, rats)
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Standard animal monitoring equipment
Procedure:
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Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose Selection: Based on available literature or preliminary estimates, select a range of at least 5 dose levels. A common starting point for a new compound might be a wide range (e.g., 1, 10, 50, 100, 500 mg/kg).
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Group Allocation: Randomly assign animals to dose groups (n=3-5 per group, including a vehicle control group).
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Administration: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection).
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Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and any signs of distress.
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Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and does not produce other significant signs of toxicity.
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Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination to identify any organ-specific toxicities.
Caption: Workflow for in vitro cytotoxicity assessment.
Protocol 3: Basic Pharmacokinetic (PK) Study
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.
Materials:
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This compound
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Animal model (e.g., rats with jugular vein cannulation)
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Blood collection supplies
-
LC-MS/MS or other sensitive analytical instrument
Procedure:
-
Animal Preparation: Use cannulated animals to facilitate repeated blood sampling.
-
Administration: Administer a known dose of this compound via the intended clinical route (e.g., oral or intravenous).
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Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Logical Flow of a Basic PK Study
Caption: Logical workflow for a basic pharmacokinetic study.
Section 4: Data Presentation
Table 1: Hypothetical Cytotoxicity Data of this compound
This table is a template for presenting your in vitro cytotoxicity data.
| Cell Line | Cell Type | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| Cancer Cell Line A | (e.g., Human Colon Cancer) | 5 | 10 |
| Normal Cell Line 1 | Human Dermal Fibroblasts | 50 | - |
| Normal Cell Line 2 | Human Renal Proximal Tubule Epithelial Cells | >100 | - |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Hypothetical In Vivo Acute Toxicity Data for this compound (Oral Gavage in Mice)
This table is a template for summarizing your acute toxicity findings.
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle Control | 5 | 0/5 | None observed | +5% |
| 100 | 5 | 0/5 | None observed | +3% |
| 500 | 5 | 1/5 | Lethargy, ruffled fur in 2 animals | -8% |
| 1000 | 5 | 4/5 | Severe lethargy, ataxia | -15% |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should design and validate their own experimental protocols based on their specific research needs and in accordance with all applicable regulations and ethical guidelines for animal research.
References
Validation & Comparative
Picrasin B Acetate: A Comparative Efficacy Analysis Against Other Quassinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Picrasin B acetate (B1210297) and other prominent quassinoids, a class of natural compounds renowned for their diverse biological activities. Drawing upon available experimental data, this document aims to facilitate an objective assessment of their therapeutic potential, particularly in the context of cancer research.
Introduction to Quassinoids
Quassinoids are a large group of bitter-tasting, degraded triterpenoids primarily isolated from plants of the Simaroubaceae family.[1][2] These natural products have a long history in traditional medicine and have garnered significant scientific interest for their potent anti-inflammatory, antiviral, antimalarial, and, most notably, anti-proliferative properties.[1][2] The mechanism of action for many quassinoids is attributed to the inhibition of protein synthesis.[3] This guide focuses on comparing the cytotoxic efficacy of Picrasin B acetate with other well-studied quassinoids.
Comparative Cytotoxicity of Quassinoids
The following table summarizes the in vitro cytotoxic activity (IC50 values) of Picrasin B and other selected quassinoids against various human cancer cell lines. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Quassinoid | Cancer Cell Line | IC50 (µM) | Source |
| Picrasin B | MKN-28 (Gastric) | 2.5 | |
| A-549 (Lung) | 5.6 | ||
| Bruceantin | KB (Oral) | 0.015 | |
| RPMI 8226 (Myeloma) | 0.013 | ||
| U266 (Myeloma) | 0.049 | ||
| H929 (Myeloma) | 0.115 | ||
| HL-60 (Leukemia) | 0.012 | ||
| Brusatol | KB (Oral) | 0.38 | |
| Eurycomalactone | A549 (Lung) | 0.73 | |
| Colon 26-L5 (Colon) | 0.70 | ||
| B16-BL6 (Melanoma) | 0.59 | ||
| Quassin | CYP1A1 (Enzyme) | 7.9 (µg/mL) | |
| Nigakinone | Zebrafish Embryo | 7.5 |
Disclaimer: The IC50 values presented in this table are sourced from various publications. Direct comparison of these values should be approached with caution, as experimental methodologies, including cell lines, incubation times, and assay techniques, may differ between studies.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity. This protocol is representative of the general procedure used in the studies cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding:
-
Cancer cells are harvested from culture and seeded into 96-well microplates at a density of 1 × 10^4 cells/well.
-
The cells are allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
A stock solution of the test quassinoid is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the quassinoid are made in the cell culture medium.
-
The culture medium is removed from the wells and replaced with medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization of Formazan:
-
The medium containing MTT is carefully removed.
-
150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, studies on the closely related quassinoid, Picrasidine I, shed light on a probable pathway. Picrasidine I has been shown to induce apoptosis in cancer cells through the modulation of key signaling cascades, including the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, and the suppression of the protein kinase B (Akt) signaling pathway.
The diagram below illustrates the putative apoptotic signaling pathway induced by Picrasin B, based on the known effects of Picrasidine I.
Caption: Putative apoptotic signaling pathway of Picrasin B.
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of quassinoids.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
References
Picrasin B Acetate vs. Picrasin B: A Comparative Analysis for Researchers
In the realm of natural product chemistry and drug development, quassinoids derived from plants of the Simaroubaceae family have garnered significant attention for their diverse biological activities. Among these, Picrasin B, a well-characterized quassinoid, and its derivative, Picrasin B acetate (B1210297), present interesting prospects for therapeutic applications. This guide provides a comparative analysis of these two compounds, summarizing available data on their physicochemical properties, biological activities, and the experimental protocols used for their evaluation. While direct comparative studies are notably scarce, this document synthesizes the existing evidence to aid researchers, scientists, and drug development professionals in their investigations.
Physicochemical Properties: A Structural Overview
The primary distinction between Picrasin B and Picrasin B acetate lies in the presence of an acetyl group. This structural modification influences their molecular weight and may alter their polarity and bioavailability, potentially impacting their biological efficacy.
| Property | Picrasin B | This compound |
| Molecular Formula | C21H28O6 | C23H30O7 |
| Molecular Weight | 376.4 g/mol [1] | 418.486 g/mol [2] |
| Appearance | White to off-white solid | Powder[2] |
| Solubility | Soluble in DMSO[3] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4] |
| Source | Naturally occurring, isolated from plants of the Picrasma genus | Likely a semi-synthetic derivative of Picrasin B |
Comparative Biological Activity
While comprehensive, direct comparisons are lacking in the current literature, the following sections detail the known biological activities of each compound individually, providing a basis for inferred comparison.
Cytotoxicity
Picrasin B: Quassinoids, as a class, are recognized for their cytotoxic potential against various cancer cell lines. While specific IC50 values for Picrasin B were not found in the searched literature, related quassinoids from Picrasma quassioides have demonstrated inhibitory effects on cancer cells, suggesting that Picrasin B may possess similar properties.
This compound: Currently, there is no publicly available data on the cytotoxic activity of this compound.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (Picrasin B or this compound) and incubated for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well, which is then incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity
Picrasin B: Picrasin B has been noted for its anti-inflammatory properties, which are thought to be mediated through the modulation of key inflammatory signaling pathways. Specifically, it has been suggested that Picrasin B can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
This compound: There is currently no available information regarding the anti-inflammatory activity of this compound.
This assay is widely used to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for adherence.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitric oxide produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
Inhibition of the NF-κB signaling pathway by Picrasin B.
Insecticidal Activity
Picrasin B: The insecticidal properties of quassinoids are well-documented. While specific LC50 values for Picrasin B against particular insect species were not identified in the searched literature, its structural class is known to be active against a range of insect pests.
This compound: No data is currently available on the insecticidal activity of this compound.
This method is commonly used to evaluate the insecticidal efficacy of a compound against chewing insects.
-
Preparation of Test Solutions: The compound is dissolved in an appropriate solvent and diluted to various concentrations. A surfactant is often added to ensure even coating.
-
Leaf Treatment: Leaf discs from a suitable host plant (e.g., castor) are dipped into the test solutions for a set time.
-
Drying: The treated leaves are air-dried.
-
Insect Exposure: Third-instar larvae of Spodoptera litura are placed in a petri dish with a treated leaf disc.
-
Mortality Assessment: Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
LC50 Calculation: The lethal concentration (LC50) that causes 50% mortality of the larvae is determined using probit analysis.
Summary and Future Directions
The available evidence suggests that Picrasin B is a biologically active natural product with potential applications in oncology and as an anti-inflammatory and insecticidal agent. Its mechanism of action appears to involve the modulation of the NF-κB signaling pathway. In contrast, this compound remains largely uncharacterized in the scientific literature. The addition of an acetate group could potentially enhance its lipophilicity, thereby improving its absorption and cellular uptake, which might translate to increased biological activity. However, this remains speculative without direct experimental evidence.
To provide a definitive comparison, further research is imperative. Direct, head-to-head studies evaluating the cytotoxic, anti-inflammatory, and insecticidal activities of both Picrasin B and this compound under identical experimental conditions are necessary. Such studies would provide valuable quantitative data (IC50 and LC50 values) and clarify the structure-activity relationship, specifically the influence of the acetate moiety. This would be of great benefit to the scientific community and could guide future drug discovery and development efforts based on the picrasane (B1241345) scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifeedant and Insecticidal Activity of Quassinoids against Diamondback Moth (Plutella xylostella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Power of Phytochemicals: A Comparative Analysis of Curcumin and Resveratrol in Cancer Therapy
A deep dive into the enhanced anti-cancer effects observed when curcumin (B1669340) and resveratrol (B1683913) are combined, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, methodologies, and underlying molecular pathways of this potent natural compound synergy.
While research into the synergistic effects of Picrasin B, a quassinoid from the Picrasma quassioides plant, with other natural compounds is an emerging field, a wealth of data exists for other phytochemical combinations. This guide focuses on a well-documented synergistic pairing: curcumin and resveratrol. Both compounds are renowned for their individual anti-cancer properties, but studies have shown that their combined application results in a significantly greater therapeutic effect. This analysis will provide a comparative look at their individual versus combined efficacy, supported by experimental findings.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between curcumin and resveratrol has been quantified in various cancer cell lines. A key study on hepatocellular carcinoma (Hepa1-6 cells) demonstrated that the combination of these two compounds resulted in a significantly greater inhibition of cell proliferation than when either compound was used alone. The efficacy of such combinations is often expressed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment | IC50 (µM) after 48h | Combination Index (CI) | Effect |
| Curcumin alone | 15.8 | - | - |
| Resveratrol alone | 25.3 | - | - |
| Curcumin + Resveratrol (1:1 ratio) | Not applicable | < 1 | Synergistic |
Table 1: Comparative cytotoxicity of curcumin, resveratrol, and their combination on Hepa1-6 hepatocellular carcinoma cells. The synergistic effect is indicated by a Combination Index (CI) of less than 1.[1]
Experimental Protocols
To rigorously assess the synergistic effects of curcumin and resveratrol, specific experimental protocols are employed. Below are detailed methodologies for key assays used in the referenced studies.
Cell Viability Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Hepa1-6 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with varying concentrations of curcumin, resveratrol, or a combination of both for 24, 48, and 72 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis (programmed cell death) induced by the compounds.
-
Cell Treatment: Hepa1-6 cells are treated with the compounds as described for the cell viability assay.
-
Cell Harvesting and Staining: After treatment, cells are harvested, washed with PBS, and then resuspended in binding buffer. The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to understand the molecular mechanisms of action.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, XIAP, survivin), followed by incubation with a secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The synergistic anti-cancer effect of curcumin and resveratrol is attributed to their ability to modulate multiple signaling pathways involved in cell survival and apoptosis.
Caption: Synergistic apoptotic pathway of curcumin and resveratrol.
The combination of curcumin and resveratrol leads to an increase in intracellular reactive oxygen species (ROS).[1] This oxidative stress, in turn, activates the intrinsic and extrinsic apoptosis pathways, evidenced by the activation of caspases-9, -8, and the executioner caspase-3.[1] Furthermore, the combined treatment has been shown to downregulate the expression of X-linked inhibitor of apoptosis protein (XIAP) and survivin, two key proteins that inhibit apoptosis.[1] This multi-pronged attack on cancer cell survival pathways underscores the potent synergy of this phytochemical combination.
References
Validating the Anti-Cancer Effects of Picrasin B Acetate in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate (B1210297) is a quassinoid isolated from the plant Picrasma quassioides. While specific data on Picrasin B acetate is limited, this guide provides a comparative analysis of the anti-cancer effects of a closely related and well-studied dimeric alkaloid from the same plant, picrasidine I. This document serves as a valuable resource by presenting its activity across various cancer cell lines, offering detailed experimental protocols, and comparing its mechanistic profile with established chemotherapeutic agents. The data herein is intended to provide a foundational understanding and framework for validating the therapeutic potential of this compound and its analogs. Picrasidine I has been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in several cancer cell lines[1][2][3][4].
Comparative Efficacy: Cytotoxicity of Picrasidine I
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the IC50 values for picrasidine I in various cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (µM) | Treatment Duration (hours) |
| Nasopharyngeal Carcinoma | NPC-039 | 23.76 | Not Specified |
| NPC-BM | 30.02 | Not Specified | |
| Oral Squamous Cell Carcinoma | SCC-47 | Dose-dependent reduction | 24, 48, 72 |
| SCC-1 | Dose-dependent reduction | 24, 48, 72 | |
| Melanoma | HMY-1 | Dose-dependent reduction | 24, 48, 72 |
| A2058 | Dose-dependent reduction | 24, 48, 72 |
In studies on oral squamous cell carcinoma and melanoma cell lines, specific IC50 values were not provided, but a dose-dependent reduction in cell viability was observed at concentrations of 20, 30, and 40 µM[3][5].
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Picrasidine I exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is a standard method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of cells in early apoptosis, while PI stains cells in late apoptosis or necrosis.
Quantitative Analysis of Apoptosis in Oral Squamous Carcinoma Cells (SCC-47 & SCC-1) after 24h Picrasidine I Treatment
| Picrasidine I (µM) | % Apoptotic Cells (Early + Late) - SCC-47 | % Apoptotic Cells (Early + Late) - SCC-1 |
| 0 | Baseline | Baseline |
| 20 | Increased | Increased |
| 30 | Further Increased | Further Increased |
| 40 | Significantly Increased | Significantly Increased |
Specific percentages were not detailed in the source material, but a clear dose-dependent increase in the apoptotic cell population was reported[3].
Cell Cycle Arrest
Picrasidine I has been shown to induce cell cycle arrest, particularly at the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptotic cells[3][4][6]. This is achieved by downregulating key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs)[3][4][5].
Effect of Picrasidine I on Cell Cycle Distribution in Nasopharyngeal Carcinoma (NPC) Cells
| Treatment | % of Cells in Sub-G1 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control | Low | Normal | Normal | Normal |
| Picrasidine I | Increased | Decreased | Increased | Increased |
Picrasidine I caused cell cycle arrest in the sub-G1, S, and G2/M phases in NPC cells[6][7].
Comparison with Standard Chemotherapeutic Agents
While direct head-to-head studies are not available, a comparison of the mechanism of action of picrasidine I with standard chemotherapeutic drugs provides valuable context.
| Agent | Mechanism of Action |
| Picrasidine I | Induces apoptosis via intrinsic and extrinsic pathways, and causes cell cycle arrest at the G2/M phase by modulating Cyclins, CDKs, and signaling pathways like ERK, JNK, and Akt[2][3][4][5][7]. |
| Doxorubicin | An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, leading to DNA double-strand breaks and apoptosis[2][8][9]. |
| Cisplatin | A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent apoptosis. |
| Paclitaxel | A taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[2][10]. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of this compound (or a related compound) and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with varying concentrations of the test compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells[11][12][13][14].
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Harvesting and Fixation: Harvest treated and control cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours[1][15][16][17].
-
Washing: Wash the fixed cells with PBS to remove the ethanol[1][15][16][17].
-
RNase Treatment: Resuspend the cell pellet in a staining solution containing RNase A to degrade RNA and ensure specific DNA staining[1][16][17].
-
PI Staining: Add propidium iodide to the cell suspension and incubate at room temperature[1][15][16][17].
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[1][15][17][18].
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for assessing the anti-cancer activity of this compound.
Signaling Pathway for Picrasidine I-Induced Apoptosis
Caption: Signaling pathways modulated by picrasidine I leading to apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Picrasidine I Regulates Apoptosis in Melanoma Cell Lines by Activating ERK and JNK Pathways and Suppressing AKT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Picrasin B Acetate: A Potential Natural Alternative to Standard Chemotherapy?
For Immediate Release
In the ongoing search for more effective and less toxic cancer treatments, natural compounds are a promising frontier. Picrasin B acetate (B1210297), a quassinoid isolated from the plant Picrasma quassioides, has demonstrated significant anti-cancer properties in preclinical studies. This guide provides a comparative overview of Picrasin B acetate and standard chemotherapy drugs, focusing on their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supported by available experimental data.
Cytotoxicity Profile: A Head-to-Head Look
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct comparative studies are limited, available data for acetate, a component of this compound, and for standard chemotherapeutic agents against various cancer cell lines provide a preliminary basis for comparison. It is important to note that the IC50 values for acetate are significantly higher (in the millimolar range) than those for conventional chemotherapy drugs (typically in the micromolar to nanomolar range), suggesting that this compound's activity is likely attributed to the entire molecule's structure rather than just its acetate group.
| Drug | Cell Line | Cancer Type | IC50 | Citation |
| Acetate | HCT-15 | Colorectal Carcinoma | 70 mM | [1] |
| RKO | Colorectal Carcinoma | 110 mM | [1] | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 µM - 8.3 µM | |
| MDA-MB-231 | Breast Cancer | 6.6 µM | ||
| Cisplatin | A549 | Lung Cancer | 4.97 µg/mL - 9 µM | |
| H1299 | Lung Cancer | 27 µM | ||
| Paclitaxel | A549 | Lung Cancer | 1 µg/mL | |
| Ovarian Cancer Lines | Ovarian Cancer | 0.4 - 3.4 nM |
Note: The IC50 values for standard chemotherapy drugs can vary significantly depending on the specific cell line, exposure time, and assay used. The data presented here is a representative range from multiple studies.
Mechanism of Action: Unraveling the Pathways to Cell Death
Both this compound and standard chemotherapy drugs induce cancer cell death primarily through apoptosis, or programmed cell death. However, the specific signaling pathways they engage can differ.
This compound: A Multi-pronged Attack
Picrasin B and its related compounds from Picrasma quassioides have been shown to induce apoptosis through the modulation of several key signaling pathways[2].
-
MAPK Pathway Activation: Evidence suggests that Picrasin B and its analogues can activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways can lead to the phosphorylation of various downstream targets that promote apoptosis[2].
-
PI3K/Akt Pathway Inhibition: Some studies indicate that compounds from Picrasma quassioides can suppress the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical survival pathway that is often overactive in cancer cells[3].
-
Induction of the Intrinsic Apoptotic Pathway: this compound and related compounds trigger the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by:
-
Regulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance leads to the permeabilization of the mitochondrial outer membrane.
-
Caspase Activation: The release of cytochrome c from the mitochondria initiates a cascade of caspase activation, including caspase-9 and the executioner caspase-3, which are responsible for dismantling the cell.
-
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis:
References
Unveiling the Anti-Inflammatory Potential of Picrasin B Acetate: A Comparative Analysis
For Immediate Release
DATELINE – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide on the anti-inflammatory properties of Picrasin B acetate (B1210297), a natural quassinoid, benchmarked against established anti-inflammatory drugs, Indomethacin and Dexamethasone. This guide provides a detailed analysis of their respective potencies, underlying mechanisms of action, and the experimental protocols used for their evaluation, offering a valuable resource for the discovery of novel anti-inflammatory therapeutics.
Picrasin B, a compound isolated from plants of the Picrasma genus, has demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2] This guide delves into the quantitative data, comparing its efficacy with that of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.
Comparative Anti-Inflammatory Potency
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of Picrasin B acetate, Indomethacin, and Dexamethasone against the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater potency.
| Compound | NO Production | PGE2 Production | TNF-α Production | IL-6 Production |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 56.8 µM[3] | 2.8 µM[3] | 143.7 µM[3] | Data Not Available |
| Dexamethasone | ~4.6 nM (1.8 ng/mL) | Data Not Available | Data Not Available | Data Not Available |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound, Indomethacin, and Dexamethasone are mediated through their modulation of distinct signaling pathways.
This compound is understood to exert its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Indomethacin , a classic NSAID, primarily functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2 . This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes, thereby interfering with the NF-κB and other inflammatory signaling cascades.
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using Graphviz (DOT language).
Caption: NF-κB signaling pathway and points of inhibition by this compound.
Caption: MAPK signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-inflammatory compounds.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Indomethacin, Dexamethasone) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Inhibition of Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages
This assay quantifies the inhibition of PGE2, a pro-inflammatory prostaglandin, by the test compounds.
-
Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay.
-
PGE2 Measurement (ELISA):
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Perform a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 according to the manufacturer's instructions. Briefly, PGE2 in the supernatant competes with a fixed amount of HRP-labeled PGE2 for binding to a limited amount of anti-PGE2 antibody coated on the microplate wells.
-
After incubation and washing, a substrate solution is added, and the color development is measured at 450 nm.
-
-
Calculation: The concentration of PGE2 is inversely proportional to the absorbance and is calculated based on a standard curve. The percentage of PGE2 inhibition is determined relative to the LPS-stimulated control.
Inhibition of TNF-α and IL-6 Production in RAW 264.7 Macrophages
This protocol measures the inhibitory effect of the compounds on the secretion of the pro-inflammatory cytokines, TNF-α and IL-6.
-
Cell Culture and Treatment: Follow the same procedure as for the NO inhibition assay.
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 to quantify the cytokine concentrations according to the manufacturer's protocols. This typically involves a sandwich ELISA format where the cytokine is captured by a specific antibody coated on the plate and detected by a second, enzyme-linked antibody.
-
Measure the absorbance at 450 nm.
-
-
Calculation: Cytokine concentrations are determined from their respective standard curves. The percentage of inhibition for each cytokine is calculated relative to the LPS-stimulated control.
Conclusion
This comparative guide highlights the potential of this compound as a potent anti-inflammatory agent. While direct quantitative comparisons with established drugs like Indomethacin and Dexamethasone are pending further research, the available data on its mechanism of action through the NF-κB and MAPK pathways positions it as a promising candidate for the development of new anti-inflammatory therapies. The detailed experimental protocols provided herein offer a standardized framework for future investigations to precisely quantify and validate the anti-inflammatory efficacy of this compound and other novel compounds.
Disclaimer: This information is intended for a scientific audience and for research purposes only. It is not intended to provide medical advice.
References
- 1. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
A Comparative Analysis of Picrasin B Acetate from Diverse Geographical Origins: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of Picrasin B acetate (B1210297) derived from various geographical locations. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes data from individual research efforts to provide insights into potential variations.
Picrasin B is a bitter quassinoid triterpenoid (B12794562) found predominantly in plants of the Picrasma genus, most notably Picrasma quassioides. This plant species is distributed across several regions in Asia, including China, Japan, Korea, and India.[1][2][3] Picrasin B and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][4] This guide aims to provide a comparative perspective on Picrasin B from these different geographical sources, focusing on aspects relevant to research and drug development.
Data on Picrasin B Isolation from Geographical Sources
| Geographical Source of Picrasma quassioides | Picrasin B Isolated | Reported Yield/Purity | Reference |
| China | Yes | Not consistently reported | [5][6] |
| Japan | Yes | Not consistently reported | [1] |
| India | Yes | Not consistently reported | [1] |
| Korea | Yes | Not consistently reported | [2] |
Note: The absence of standardized reporting on yield and purity across different studies makes a direct quantitative comparison challenging. The data presented here is a collation from various research articles, and the experimental conditions may have varied significantly.
Experimental Protocols
To aid researchers in the isolation and evaluation of Picrasin B, this section provides detailed methodologies for key experimental procedures.
Extraction and Purification of Picrasin B
The following is a general protocol for the extraction and purification of Picrasin B from the stems of Picrasma quassioides, based on common chromatographic techniques.[5][7]
-
Preparation of Plant Material: Air-dried and powdered stems of Picrasma quassioides are used as the starting material.
-
Extraction: The powdered plant material is extracted with 80% aqueous ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure maximum recovery of the active constituents. The solvent is then evaporated under reduced pressure to obtain a crude extract.[6]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Picrasin B, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.[5][7] The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.[7]
-
Further Purification: Fractions containing Picrasin B, as identified by thin-layer chromatography (TLC), are combined and may be subjected to further purification steps. These can include repeated column chromatography on silica gel or Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure Picrasin B.[5][6]
-
Acetylation: To obtain Picrasin B acetate, pure Picrasin B can be acetylated using a standard procedure with acetic anhydride (B1165640) in pyridine.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.[8][9][10]
-
Cell Seeding: Cancer cell lines (e.g., HepG2, P-388) are seeded in a 96-well microplate at a predetermined density and allowed to adhere overnight.[8][11]
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[8] A control group receives only the vehicle used to dissolve the compound.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.[8] The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit protein denaturation, which is a hallmark of inflammation.[12][13][14]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound (this compound) at various concentrations, a protein source like egg albumin or bovine serum albumin (BSA), and a phosphate-buffered saline (PBS) at a physiological pH (e.g., 6.4).[13][14]
-
Incubation and Heat-Induced Denaturation: The reaction mixtures are incubated at 37°C for a short period, followed by heating at a higher temperature (e.g., 70°C) to induce protein denaturation.[14]
-
Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[13][14]
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated relative to a control sample that does not contain the test compound. A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is often used as a positive control.[13]
Visualizing Experimental Processes and Biological Pathways
To further clarify the experimental workflow and a potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the extraction, purification, and biological evaluation of this compound.
Caption: A potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
- 1. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study on chemical constituents of Picrasma quassioides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 7. Ultrasound-assisted extraction and purification of schisandrin B from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchhub.com [researchhub.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Effects of four chemicals isolated from Picrasma quassioides on P-388 lymphocytic leukemia cells in vitro. II. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. ijcmas.com [ijcmas.com]
- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Picrasin B Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Picrasin B acetate (B1210297) and other relevant compounds to aid in the validation of its molecular targets. While direct molecular target validation studies for Picrasin B acetate are not extensively available in publicly accessible literature, this document summarizes the current understanding based on related compounds and provides a framework for experimental validation.
Introduction to this compound
This compound is a quassinoid, a type of bitter-tasting triterpenoid, isolated from plants of the Picrasma genus, notably Picrasma quassioides.[1] Extracts from this plant have a history of use in traditional medicine and have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] These biological activities strongly suggest that this compound interacts with specific molecular targets within key cellular signaling pathways. This guide will explore the putative molecular targets of this compound by comparing it with structurally or functionally related natural products with well-validated mechanisms of action.
Putative Molecular Targets and Supporting Evidence
Based on the known biological activities of Picrasma quassioides extracts and related quassinoids, the primary signaling pathways likely modulated by this compound are the NF-κB, STAT3, and MAPK pathways. These pathways are critical regulators of inflammation and cell survival and are frequently dysregulated in cancer.
-
Nuclear Factor-kappa B (NF-κB) Signaling: Alkaloids from Picrasma quassioides have been shown to possess anti-inflammatory properties, with some studies suggesting an interaction with the NF-κB pathway.[3] The NF-κB signaling cascade is a central mediator of inflammatory responses.[4]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Signaling: The STAT3 pathway is another crucial regulator of cell proliferation and survival, and its inhibition is a key strategy in cancer therapy. Picrasidine G, a dimeric alkaloid from P. quassioides, has been found to inhibit the EGFR/STAT3 signaling pathway.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and are often implicated in cancer and inflammation. Picrasidine I, another compound from P. quassioides, has been reported to suppress osteoclastogenesis by downregulating MAPK signaling.
Comparative Analysis with Alternative Compounds
To provide a framework for validating the molecular targets of this compound, we will compare its potential activities with two well-characterized natural products: Parthenolide and Brusatol .
Parthenolide , a sesquiterpene lactone, is known for its anti-inflammatory and anti-cancer properties. It contains a reactive α-methylene-γ-lactone ring that can covalently bind to nucleophilic sites on proteins.
Brusatol , another quassinoid, has demonstrated potent anti-cancer activity and is a known inhibitor of the Nrf2 pathway and protein translation.
The following table summarizes the known molecular targets and performance data for these comparative compounds.
| Compound | Validated Molecular Target(s) | Mechanism of Action | Reported IC50 Values | Key References |
| Parthenolide | IκB Kinase (IKK) | Covalently binds to and inhibits IKK, preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB activation. | IKKβ inhibition: ~5 µM | |
| STAT3 | Inhibits the phosphorylation and activation of STAT3. | STAT3 phosphorylation inhibition: 5-10 µM | ||
| Tubulin | Covalently binds to tubulin, disrupting microtubule dynamics. | |||
| Brusatol | Nrf2 | Promotes the ubiquitination and degradation of Nrf2, a key regulator of the antioxidant response. | Nrf2 protein reduction: ~40 nM (in A549 cells) | |
| Protein Synthesis | Acts as a general inhibitor of protein translation. |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments to validate the putative molecular targets of this compound.
NF-κB Signaling Pathway
4.1.1. NF-κB Reporter Assay
-
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) and transiently transfect with a luciferase reporter plasmid containing NF-κB response elements. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.
-
Following transfection, treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity (Firefly/Renilla) and determine the dose-dependent inhibitory effect of this compound on NF-κB activity.
-
4.1.2. IκB Kinase (IKK) In Vitro Kinase Assay
-
Objective: To assess the direct inhibitory effect of this compound on IKK activity.
-
Methodology:
-
Use a commercially available IKKβ kinase assay kit or purified recombinant IKKβ enzyme.
-
In a kinase reaction buffer, incubate the IKKβ enzyme with a specific substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα) and ATP (can be radiolabeled [γ-³²P]ATP or used in a system with a phosphospecific antibody).
-
Add varying concentrations of this compound to the reaction mixture. A known IKK inhibitor should be used as a positive control.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the phosphorylation of the substrate. This can be done by measuring radioactivity incorporated into the substrate or by using an antibody-based detection method (e.g., ELISA or Western blot with a phospho-IκBα specific antibody).
-
Calculate the IC50 value of this compound for IKKβ inhibition.
-
STAT3 Signaling Pathway
4.2.1. Western Blot Analysis of STAT3 Phosphorylation
-
Objective: To determine if this compound inhibits the activation of STAT3.
-
Methodology:
-
Culture a cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells stimulated with Interleukin-6).
-
Treat the cells with different concentrations of this compound for a specified duration.
-
If necessary, stimulate the cells with a STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3, Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of this compound on the ratio of p-STAT3 to total STAT3.
-
MAPK Signaling Pathway
4.3.1. Western Blot Analysis of MAPK Activation
-
Objective: To assess the effect of this compound on the activation of ERK, JNK, and p38 MAPK.
-
Methodology:
-
Culture a suitable cell line and serum-starve the cells to reduce basal MAPK activity.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with a MAPK activator (e.g., Phorbol 12-myristate 13-acetate (PMA) for ERK, Anisomycin for JNK and p38) for a short duration (e.g., 15-30 minutes).
-
Lyse the cells and perform Western blot analysis as described for STAT3, using antibodies specific for phosphorylated and total ERK, JNK, and p38.
-
Quantify the changes in the phosphorylation status of each MAPK to determine the inhibitory or stimulatory effects of this compound.
-
Visualizations
Caption: Overview of NF-κB, STAT3, and MAPK signaling pathways with potential points of inhibition.
Caption: Proposed experimental workflow for validating the molecular targets of this compound.
Conclusion
While the precise molecular targets of this compound remain to be definitively identified, the available evidence strongly suggests its involvement in key signaling pathways that regulate inflammation and cancer progression, such as NF-κB, STAT3, and MAPK. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can systematically investigate and validate the direct molecular interactions of this compound. Such studies are crucial for elucidating its mechanism of action and for the potential development of this natural product into a novel therapeutic agent.
References
Benchmarking Picrasin B Acetate's Kinase Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Picrasin B acetate's potential kinase inhibitory activity against a selection of well-characterized kinase inhibitors. Due to the limited publicly available data on the direct kinase inhibition profile of this compound, this guide focuses on its known effects on key signaling pathways implicated in cancer and compares these to the established mechanisms and potencies of known inhibitors targeting these pathways.
Introduction to Picrasin B
This guide will therefore:
-
Summarize the known effects of Picrasin B on cancer-related signaling pathways.
-
Present a comparative overview of established kinase inhibitors that target these pathways.
-
Provide detailed experimental protocols for assays that can be used to directly benchmark this compound's activity.
Data Presentation: Comparative Analysis of Kinase Inhibitor Activity
The following tables summarize the inhibitory activities of selected known kinase inhibitors that are relevant to the signaling pathways reportedly affected by quassinoids. This data serves as a benchmark for the potential efficacy of this compound.
Table 1: Profile of Selected Kinase Inhibitors
| Inhibitor | Primary Target(s) | Key Affected Pathway(s) | Reported IC50/Kd Values (Exemplary) |
| Staurosporine | Broad-spectrum (PKC, PKA, etc.) | Multiple signaling pathways | PKCα: ~2 nM, PKA: ~7 nM, p60v-src: ~6 nM, CaM Kinase II: ~20 nM[2][3] |
| Dasatinib | Multi-kinase (BCR-ABL, SRC family, c-KIT, PDGFRβ) | Multiple oncogenic pathways | BCR-ABL: <1 nM, SRC: 0.8 nM, c-KIT: 79 nM[4][5] |
| Gefitinib | EGFR | EGFR/STAT3, MAPK | EGFR: 33 nM[6][7] |
| Pictilisib (GDC-0941) | PI3Kα/δ | PI3K/Akt/mTOR | PI3Kα: 3 nM, PI3Kδ: 3 nM[8][9][10] |
Note: IC50 and Kd values can vary depending on the assay conditions and cell lines used.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Key signaling pathways potentially modulated by Picrasin B and targeted by known inhibitors.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Picrasin B Acetate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Picrasin B acetate (B1210297), a natural product used in life sciences research. Adherence to these guidelines will mitigate risks to personnel and the environment.
Immediate Safety and Hazard Information
Picrasin B acetate presents several hazards that must be understood before handling and disposal. It is classified as causing skin and serious eye irritation, and may provoke an allergic skin reaction. Crucially, it is toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
Key Hazard and Disposal Information Summary
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures | Disposal Consideration |
| Skin Irritant (Category 2) | Chemical-resistant gloves (e.g., nitrile), lab coat | IF ON SKIN: Wash with plenty of soap and water. If irritation or rash occurs, seek medical advice. | Do not dispose of down the drain. |
| Serious Eye Irritant (Category 2A) | Safety glasses or goggles | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | Prevent release to the environment. |
| Skin Sensitization (Sub-category 1B) | Chemical-resistant gloves, lab coat | If skin rash occurs, seek medical advice. | Dispose of contents/container to an approved waste disposal plant. |
| Acute Aquatic Hazard (Category 2) | N/A | N/A | Toxic to aquatic life. Must be disposed of as hazardous waste. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated labware.
Waste Identification and Segregation
-
Designate as Hazardous Waste: All forms of this compound waste, including pure compound, solutions, and grossly contaminated materials, must be treated as hazardous waste.
-
Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid this compound waste.
-
Solutions containing this compound.
-
Sharps contaminated with this compound (e.g., needles, pipette tips).
-
Contaminated labware (e.g., gloves, weighing paper, vials).
-
Waste Accumulation and Storage
-
Use Appropriate Containers:
-
For solid waste, use a sealable, chemical-resistant container (e.g., a labeled screw-top wide-mouth plastic bottle).
-
For liquid waste, use a sealable, chemical-resistant container that is compatible with the solvent used. Ensure the container has a secure screw cap.
-
For sharps, use a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic areas.
Disposal of Empty Containers
-
Non-empty containers are considered hazardous waste and must be disposed of through the hazardous waste stream.
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Arranging for Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and materials for the collection and disposal of hazardous waste. They will arrange for pickup by a licensed hazardous waste disposal company.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[1] Its toxicity to aquatic life can have a significant negative impact on the environment.[2]
-
Do Not Dispose in Regular Trash: Pure this compound and materials significantly contaminated with it must not be placed in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Comprehensive Safety and Handling Protocol for Picrasin B Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Picrasin B acetate (B1210297) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Information
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may not offer sufficient protection.[2][3] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound. |
| Eye Protection | Safety goggles | Tightly fitting safety goggles that provide protection against chemical splashes are mandatory.[4][5] A face shield may be used in addition to goggles for full facial protection, especially when handling larger quantities or creating solutions. |
| Body Protection | Laboratory coat or chemical-resistant coveralls | A long-sleeved lab coat should be worn at a minimum. For procedures with a higher risk of contamination, chemical-resistant coveralls, also known as "bunny suits," are recommended for head-to-toe protection. |
| Respiratory Protection | NIOSH-approved respirator | When handling the powdered form of Picrasin B acetate, a NIOSH-approved respirator (such as an N95 or higher) is essential to prevent inhalation of fine particles. Ensure the respirator is properly fitted. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for safely managing this compound in a laboratory setting.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Experimental Protocols
Receiving and Storage: Upon receipt, visually inspect the package for any signs of damage. This compound should be stored at -20°C in its original packaging. The compound is typically shipped on blue ice to maintain this temperature.
Handling and Preparation of Solutions:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a laboratory with a chemical fume hood. Don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, do so within a ventilated balance enclosure or a fume hood to minimize the risk of inhaling airborne particles.
-
Solubilization: Prepare solutions within a certified chemical fume hood. Add the solvent to the this compound slowly to avoid splashing.
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the contaminated material into a sealed container for proper disposal. Ventilate the area and decontaminate the surface with a suitable cleaning agent.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be treated as hazardous waste.
-
Segregation: Collect all contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash. Contaminated clothing should be washed separately from other laundry.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
